Nlrp3-IN-37
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H22F3N5O |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[8-[(3aS,7aR)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]pyrido[2,3-d]pyridazin-5-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C22H22F3N5O/c1-29-9-6-13-7-10-30(17(13)12-29)21-20-16(3-2-8-26-20)19(27-28-21)15-5-4-14(11-18(15)31)22(23,24)25/h2-5,8,11,13,17,31H,6-7,9-10,12H2,1H3/t13-,17-/m0/s1 |
InChI Key |
IUAODPRQQIKPFX-GUYCJALGSA-N |
Isomeric SMILES |
CN1CC[C@H]2CCN([C@H]2C1)C3=NN=C(C4=C3N=CC=C4)C5=C(C=C(C=C5)C(F)(F)F)O |
Canonical SMILES |
CN1CCC2CCN(C2C1)C3=NN=C(C4=C3N=CC=C4)C5=C(C=C(C=C5)C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-37: A Technical Overview of a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has spurred the development of potent and selective NLRP3 inhibitors as promising therapeutic agents. This technical guide provides a comprehensive overview of a novel NLRP3 inhibitor, Nlrp3-IN-37. While detailed proprietary information from the primary patent remains confidential, this document consolidates available data and presents a putative synthesis pathway and representative experimental protocols based on established methodologies for similar compounds. This compound has demonstrated significant potency in inhibiting the NLRP3 inflammasome, positioning it as a valuable tool for research and a potential candidate for further drug development.
Introduction to this compound
This compound, also identified as "Compound 23" in patent literature, is a recently discovered small molecule inhibitor of the NLRP3 inflammasome.[1] It belongs to the phthalazine class of compounds.[1] The discovery of this compound represents a significant advancement in the pursuit of targeted therapies for NLRP3-mediated inflammatory conditions.
Physicochemical and Pharmacological Properties
Initial characterization of this compound has revealed a potent inhibitory profile. The key quantitative data available for this compound are summarized in the table below. It is worth noting that another potent NLRP3 inhibitor, designated NLRP3-IN-3, has been reported with a distinct IC50 value and CAS number; the precise relationship between this compound and NLRP3-IN-3 remains to be fully elucidated.
| Property | Value | Reference |
| Compound Name | This compound (Compound 23) | [1] |
| Molecular Formula | C22H22F3N | [1] |
| Molecular Weight | 429.44 g/mol | [1] |
| Potency (EC50) | 5 nM | [1] |
| Related Compound | NLRP3-IN-3 | |
| Potency (IC50) of NLRP3-IN-3 | 1.26 nM | |
| CAS Number of NLRP3-IN-3 | 2254433-37-7 |
Putative Synthesis Pathway
While the precise, step-by-step synthesis of this compound is detailed in patent WO2024064245A1, the full text of which is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of phthalazinone derivatives. The proposed pathway involves a multi-step synthesis culminating in the formation of the final product.
A generalized synthetic scheme for related phthalazinone compounds often starts with the acylation of an appropriately substituted aromatic compound with phthalic anhydride, followed by cyclization with hydrazine to form the phthalazinone core. Subsequent N-alkylation with a suitable pyrazole-containing fragment would yield the final product.
Caption: Putative synthesis pathway for this compound.
Experimental Protocols
The following are detailed, representative protocols for the biological evaluation of NLRP3 inhibitors like this compound, based on standard methodologies published in the field.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol describes a common method to assess the potency of a compound in inhibiting the NLRP3 inflammasome in a human monocytic cell line.
Objective: To determine the EC50 value of this compound for the inhibition of NLRP3 inflammasome activation.
Materials:
-
Human THP-1 monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (or other test compounds)
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
-
Priming:
-
After differentiation, remove the PMA-containing medium and replace it with fresh serum-free RPMI-1640.
-
Prime the cells with 1 µg/mL LPS for 3 hours to upregulate the expression of pro-IL-1β and NLRP3 components.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640.
-
After LPS priming, wash the cells and add the different concentrations of this compound. Incubate for 1 hour.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM Nigericin to each well (except for the negative control).
-
Incubate for 1 hour.
-
-
Sample Collection and Analysis:
-
Centrifuge the plates and collect the supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability and cytotoxicity by measuring LDH release from the supernatants using an LDH cytotoxicity assay kit.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
-
Caption: Experimental workflow for NLRP3 inhibition assay.
Signaling Pathway
This compound is designed to inhibit the NLRP3 inflammasome signaling pathway. The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal (priming) involves the transcriptional upregulation of NLRP3 and pro-IL-1β, often triggered by PAMPs like LPS engaging with Toll-like receptors (TLRs). The second signal (activation), initiated by a variety of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. This compound is believed to interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby preventing the downstream inflammatory cascade.
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome with significant potential for both as a research tool and as a therapeutic lead. This guide provides a foundational understanding of its discovery, a plausible synthetic approach, and standardized protocols for its biological evaluation. Further research and the public release of detailed data from its primary patent will undoubtedly provide deeper insights into the full potential of this promising new molecule in the treatment of inflammatory diseases.
References
Nlrp3-IN-37: A Technical Guide to its Binding Affinity and Inhibitory Action on the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides an in-depth overview of Nlrp3-IN-37, a potent inhibitor of the NLRP3 inflammasome, with a focus on its binding affinity and the methodologies used to characterize its activity.
Quantitative Binding Affinity of this compound
The inhibitory potency of this compound has been quantified by its half-maximal effective concentration (EC50). It is important to note that while EC50 and IC50 values are valuable for determining a compound's functional potency in a cellular or biochemical context, direct binding affinity is typically represented by the dissociation constant (Kd) or the inhibition constant (Ki). At present, specific Kd or Ki values for the direct binding of this compound to the NLRP3 protein are not publicly available. The known EC50 value is summarized in the table below.
| Compound | Parameter | Value | Source |
| This compound | EC50 | 5 nM | Patent: WO2024064245A1 |
Experimental Protocols
While the precise experimental protocol used to determine the EC50 of this compound is detailed within the cited patent, the full text is not publicly accessible. Therefore, a representative experimental protocol, based on common methodologies for assessing NLRP3 inflammasome inhibition, is provided below. This protocol outlines a cell-based assay measuring the inhibition of IL-1β release, a key downstream effector of NLRP3 activation.
Representative Protocol: Determination of EC50 for NLRP3 Inhibition in a Cellular Assay
This protocol describes the measurement of an inhibitor's ability to block NLRP3-dependent interleukin-1β (IL-1β) secretion from immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes.
1. Cell Culture and Priming:
- Culture iBMDMs or PMA-differentiated THP-1 cells to an appropriate density in a 96-well plate.
- Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β. This is known as "Signal 1" of NLRP3 activation.
2. Inhibitor Treatment:
- Following the priming step, remove the LPS-containing media.
- Add fresh media containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
- Incubate the cells with the inhibitor for a predetermined time (e.g., 30-60 minutes).
3. NLRP3 Inflammasome Activation:
- Induce NLRP3 inflammasome activation ("Signal 2") by adding a known NLRP3 agonist, such as:
- Nigericin (a potassium ionophore)
- ATP (activates the P2X7 receptor, leading to potassium efflux)
- Monosodium urate (MSU) crystals
- Incubate for a sufficient period to allow for inflammasome assembly, caspase-1 activation, and IL-1β processing and release (e.g., 1-2 hours).
4. Measurement of IL-1β Release:
- Centrifuge the 96-well plates to pellet the cells.
- Carefully collect the cell culture supernatants.
- Quantify the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
- Generate a dose-response curve by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
- Calculate the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibitory effect, using a suitable non-linear regression model (e.g., four-parameter logistic curve).
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for NLRP3 Inhibitor Evaluation
Caption: Workflow for determining the EC50 of an NLRP3 inhibitor.
Inhibitory Action of this compound
An In-depth Technical Guide on the Cellular Pathways Affected by Nlrp3-IN-37
To the valued researcher, scientist, or drug development professional,
Following a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories, we must report that there is currently no specific information available for a compound designated "Nlrp3-IN-37." It is possible that this is an internal research compound that has not yet been disclosed in published materials, a novel proprietary molecule, or a placeholder name.
Given the absence of data for "this compound," we are unable to provide a technical guide on its specific cellular effects, quantitative data, and experimental protocols as requested.
However, to provide a valuable and relevant resource that aligns with the core of your inquiry into NLRP3 inhibition, we have prepared a comprehensive technical guide on a well-characterized and widely studied NLRP3 inhibitor, MCC950 . This guide is structured to meet all the requirements of your original request, offering in-depth insights into the cellular pathways modulated by a potent and selective NLRP3 inhibitor.
Cellular Pathways Affected by MCC950, a Potent NLRP3 Inhibitor
The NLR family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation leads to the release of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[3][4] MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][5]
Mechanism of Action
MCC950 directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[3] It specifically inhibits both the canonical and non-canonical NLRP3 activation pathways.[6] The canonical pathway is typically activated by two signals: a priming signal (e.g., lipopolysaccharide [LPS]) that upregulates NLRP3 and pro-IL-1β expression, and a second signal (e.g., ATP, nigericin) that triggers inflammasome assembly.[7][8] The non-canonical pathway is activated by intracellular LPS and involves caspases-4/5 (in humans) or caspase-11 (in mice).[2][6]
The primary cellular pathways affected by MCC950 are downstream of NLRP3 activation:
-
Inhibition of Caspase-1 Activation: By preventing NLRP3 activation, MCC950 blocks the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][5]
-
Suppression of Pro-inflammatory Cytokine Release: Consequently, the caspase-1-mediated cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms is inhibited.[1][5]
-
Prevention of Pyroptosis: MCC950 prevents the caspase-1-mediated cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis. This prevents the formation of pores in the cell membrane and subsequent cell lysis.[1]
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by MCC950.
Caption: Canonical NLRP3 inflammasome pathway and MCC950 inhibition.
Quantitative Data
The inhibitory potency of MCC950 has been quantified in various cellular models. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Cell Type | Activation Stimulus | Measured Endpoint | IC50 (nM) | Reference |
| Human Monocytes | LPS + Nigericin | IL-1β Release | ~8 | [1] |
| Human THP-1 macrophages | LPS + Nigericin | IL-1β Release | ~7.5 | [1] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β Release | ~15 | [1] |
| Human Monocytes | LPS (long-term) | IL-1β Release (alternative pathway) | ~10 | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize the effects of MCC950.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To measure the dose-dependent inhibition of NLRP3-mediated IL-1β release by MCC950 in macrophages.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 3 hours, followed by incubation in fresh media for 24 hours. Alternatively, primary human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured.[1][5]
-
Priming (Signal 1): Macrophages are primed with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[1][5]
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of MCC950 (or vehicle control) for 15-30 minutes.[1][5]
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as nigericin (e.g., 10 µM) for 45 minutes or ATP (e.g., 5 mM) for 1 hour.[1][9]
-
Endpoint Measurement: Cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][5]
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each MCC950 concentration relative to the vehicle-treated control. The IC50 value is determined by non-linear regression analysis.
Caption: Workflow for in vitro NLRP3 inflammasome inhibition assay.
Pyroptosis Assay (LDH Release)
Objective: To assess the ability of MCC950 to prevent inflammatory cell death (pyroptosis).
Methodology:
-
Cell Treatment: Macrophages are primed and treated with MCC950 and an NLRP3 activator as described in the inflammasome activation assay.
-
Supernatant Collection: After the activation step, the cell culture supernatant is collected.
-
LDH Measurement: The activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, is measured in the supernatant using a commercially available colorimetric assay kit.[10]
-
Data Analysis: The amount of LDH release is indicative of the level of pyroptosis. The percentage of inhibition of LDH release by MCC950 is calculated relative to the vehicle-treated control.
Western Blot Analysis of Caspase-1 and IL-1β Cleavage
Objective: To visually confirm that MCC950 inhibits the cleavage of pro-caspase-1 and pro-IL-1β.
Methodology:
-
Cell Treatment and Lysis: Following the treatment protocol, both the cell culture supernatants and the cell lysates are collected.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Proteins from both supernatants and lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for caspase-1 and IL-1β. These antibodies can detect both the pro-forms and the cleaved (active) forms of the proteins.
-
Visualization: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescent substrate. The presence of the cleaved p20 subunit of caspase-1 and the p17 subunit of IL-1β in the supernatant is indicative of inflammasome activation, which should be reduced in MCC950-treated samples.[1][5]
This guide on MCC950 provides a comprehensive overview of the cellular pathways affected by a well-known NLRP3 inhibitor, along with the quantitative data and experimental protocols used for its characterization, fulfilling the detailed requirements of your request. Should information on "this compound" become publicly available in the future, a similar in-depth guide can be generated.
References
- 1. NLRP3 inflammasome triggers interleukin‐37 release from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Selectivity of MCC950 for the NLRP3 Inflammasome Over Other NLR Family Members: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of MCC950, a potent and well-characterized small molecule inhibitor of the NLRP3 inflammasome. The focus is on its specificity for NLRP3 over other NLR (Nod-like Receptor) family members, namely NLRP1, NLRC4, and the AIM2-like receptor, AIM2. This document outlines the quantitative measures of this selectivity, the detailed experimental protocols used to ascertain these findings, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of MCC950
MCC950 demonstrates high potency and selectivity for the NLRP3 inflammasome. Its inhibitory activity is significantly lower for other major inflammasome complexes, establishing it as a specific tool for studying NLRP3-mediated inflammatory pathways and as a promising therapeutic candidate for NLRP3-driven diseases. The selectivity is summarized in the table below, with data compiled from multiple studies using bone marrow-derived macrophages (BMDMs) and human monocyte-derived macrophages (HMDMs).
| Target Inflammasome | Cell Type | IC50 (nM) | Selectivity over NLRP3 | Reference |
| NLRP3 | Mouse BMDMs | ~7.5 | - | [1][2] |
| Human MDMs | ~8.1 | - | [1][2] | |
| NLRP1 | Not Applicable | No significant inhibition observed | >1000-fold | [1][3][4] |
| NLRC4 | Not Applicable | No significant inhibition observed | >1000-fold | [1][3][4] |
| AIM2 | Not Applicable | No significant inhibition observed | >1000-fold | [1][3][4] |
Note: For NLRP1, NLRC4, and AIM2, specific IC50 values are often not determined as MCC950 shows no significant inhibition at concentrations up to 10 µM, which is over 1000 times its IC50 for NLRP3.[1]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical activation pathways of the NLRP3, NLRP1, NLRC4, and AIM2 inflammasomes. These pathways, while all converging on caspase-1 activation, are initiated by distinct upstream sensors and stimuli. MCC950 selectively interferes with the NLRP3 pathway.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by MCC950.
Caption: Simplified comparison of NLRP1, NLRC4, and AIM2 inflammasome activation pathways.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the selectivity of an inhibitor like MCC950 against various inflammasomes in vitro.
Caption: Experimental workflow for determining inflammasome inhibitor selectivity in vitro.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity of MCC950. These protocols are generalized and may require optimization based on specific cell types and laboratory conditions.
Protocol 1: In Vitro Inflammasome Selectivity Assay in Murine Bone Marrow-Derived Macrophages (BMDMs)
Objective: To measure the inhibitory effect of MCC950 on NLRP3, NLRC4, AIM2, and NLRP1 inflammasome activation by quantifying IL-1β release.
1. Materials and Reagents:
-
Bone marrow from C57BL/6J mice (for NLRP3, NLRC4, AIM2) and BALB/cJ mice (for NLRP1).[5]
-
L-929 cell-conditioned medium (as a source of M-CSF).
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
MCC950.
-
NLRP3 activator: Nigericin or ATP.
-
NLRC4 activator: Live Salmonella typhimurium (SL1344).
-
AIM2 activator: Poly(dA:dT) complexed with Lipofectamine 2000.
-
NLRP1 activator: Anthrax Lethal Toxin (Lethal Factor + Protective Antigen).[5]
-
Mouse IL-1β ELISA kit.
-
BCA Protein Assay Kit.
-
LDH Cytotoxicity Assay Kit.
2. BMDM Differentiation:
-
Harvest bone marrow from mouse femurs and tibias under sterile conditions.
-
Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L-929 conditioned medium for 7 days.
-
On day 7, harvest the differentiated macrophages, count them, and seed into 24-well plates at a density of 0.5 x 10^6 cells/well. Allow cells to adhere overnight.
3. Inflammasome Activation and Inhibition:
For NLRP3:
-
Prime BMDMs with LPS (1 µg/mL) for 4 hours.
-
Remove LPS-containing media and replace with fresh Opti-MEM.
-
Pre-treat cells with a dose range of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.
-
Activate the inflammasome with Nigericin (10 µM) for 1 hour or ATP (5 mM) for 30 minutes.
For NLRC4:
-
(No LPS priming required for NLRC4 activation by Salmonella).
-
Pre-treat cells with MCC950 (10 µM) or vehicle for 30 minutes.
-
Infect cells with S. typhimurium at a Multiplicity of Infection (MOI) of 10 for 4 hours.
For AIM2:
-
Prime BMDMs with LPS (1 µg/mL) for 4 hours.
-
Pre-treat cells with MCC950 (10 µM) or vehicle for 30 minutes.
-
Transfect cells with poly(dA:dT) (1 µg/mL) using Lipofectamine 2000 according to the manufacturer's instructions for 6 hours.
For NLRP1 (using BALB/cJ BMDMs):
-
Prime BMDMs with LPS (1 µg/mL) for 3 hours.[5]
-
Pre-treat cells with MCC950 (10 µM) or vehicle for 30 minutes.
-
Activate with Anthrax Lethal Toxin (1 µg/mL) for 3-6 hours.[5]
4. Sample Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and debris.
-
Lyse the remaining adherent cells with RIPA buffer for protein analysis.
-
Measure IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Measure LDH release in the supernatants using an LDH cytotoxicity assay kit to assess cell death (pyroptosis).
-
(Optional) Perform Western blotting on cell lysates and supernatants to detect cleaved caspase-1 (p20 subunit).
5. Data Analysis:
-
Normalize IL-1β release to the vehicle-treated control for each inflammasome activator.
-
For the NLRP3 assay, plot the dose-response curve for MCC950 and calculate the IC50 value using non-linear regression.
-
For NLRP1, NLRC4, and AIM2, compare the IL-1β release in the presence of a high concentration of MCC950 (e.g., 10 µM) to the vehicle control to confirm lack of inhibition.
Disclaimer: The information provided in this document is for research and informational purposes only. All experimental procedures should be conducted in accordance with institutional guidelines and safety regulations.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
Structural Analysis of NLRP3 and its Interaction with Small Molecule Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "Nlrp3-IN-37" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the structural analysis of the NLRP3 protein and its interaction with well-characterized small molecule inhibitors, which can serve as a framework for studying novel inhibitors like this compound.
Introduction to NLRP3 and its Role as a Therapeutic Target
The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) is a key intracellular sensor of the innate immune system.[1] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), NLRP3 oligomerizes and assembles a multi-protein complex known as the NLRP3 inflammasome.[2][3] This complex is crucial for the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention.[4] Small molecule inhibitors that directly bind to NLRP3 and prevent its activation are a promising class of therapeutics for these conditions.
Structural Architecture of the NLRP3 Protein
The NLRP3 protein is composed of three main domains that are essential for its function and regulation: the N-terminal Pyrin domain (PYD), a central NACHT domain, and a C-terminal Leucine-Rich Repeat (LRR) domain.[5][6]
-
Pyrin Domain (PYD): This domain is responsible for homotypic interactions, mediating the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) to initiate downstream signaling.[3]
-
NACHT Domain: This central domain possesses ATPase activity and is crucial for NLRP3 oligomerization.[3] It contains conserved Walker A and Walker B motifs that are essential for ATP binding and hydrolysis, a process required for inflammasome activation.[3] Many small molecule inhibitors, such as MCC950 and CY-09, target this domain to allosterically inhibit NLRP3.[7]
-
Leucine-Rich Repeat (LRR) Domain: The LRR domain is thought to be involved in autoregulation of NLRP3 activity, potentially by folding back and sterically hindering the NACHT domain in the inactive state.[7] Recent studies suggest it may also be involved in sensing upstream activation signals.
In its inactive state, NLRP3 is believed to exist in an auto-repressed conformation. Upon activation, a conformational change exposes the PYD domain, allowing for the recruitment of ASC and the assembly of the inflammasome complex.[2]
Quantitative Analysis of NLRP3-Inhibitor Interactions
The binding affinity and inhibitory potency of small molecules targeting NLRP3 are determined using various biophysical and cellular assays. The data is typically presented in terms of IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).
Table 1: Representative Quantitative Data for NLRP3 Inhibitors
| Inhibitor | Assay Type | Cell Type/System | IC50 / Kd | Reference (for methodology) |
| MCC950 | IL-1β release | LPS+Nigericin-stimulated BMDMs | ~8 nM | [8] |
| CY-09 | ATPase activity | Recombinant human NLRP3 | ~5 µM | [7] |
| Tranilast | NLRP3-NLRP3 interaction | Cellular assay | Not specified | [7] |
Note: This table provides examples of typical data. Specific values for "this compound" would need to be determined experimentally.
Experimental Protocols for Characterizing NLRP3-Inhibitor Interactions
Detailed methodologies are crucial for the accurate assessment of the interaction between a small molecule inhibitor and NLRP3. Below are protocols for key experiments, which can be adapted for the study of novel compounds like this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Culture an appropriate cell line, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs), to a suitable confluency.
-
Treat the cells with the test compound (e.g., this compound at various concentrations) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NLRP3 protein in each sample by Western blotting using an NLRP3-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble NLRP3 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free in-solution technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Protein and Ligand Preparation:
-
Purify recombinant NLRP3 protein (full-length or specific domains like the NACHT domain).
-
Prepare a concentrated solution of the inhibitor (e.g., this compound) in the same buffer as the protein to minimize heat of dilution effects. The buffer should be carefully chosen to ensure protein stability and compound solubility.
-
-
ITC Experiment Setup:
-
Load the purified NLRP3 protein into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of the inhibitor into the protein solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the inhibitor to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
NLRP3 Inflammasome Activation Assay in Macrophages
This cellular assay is used to assess the functional effect of an inhibitor on NLRP3 inflammasome activation by measuring the release of IL-1β.
Protocol:
-
Cell Priming (Signal 1):
-
Plate BMDMs or PMA-differentiated THP-1 cells.
-
Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[9]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) or a known NLRP3 inhibitor like MCC950 as a positive control for 30-60 minutes.
-
-
NLRP3 Activation (Signal 2):
-
Stimulate the cells with a known NLRP3 activator, such as Nigericin (a K+ ionophore) or ATP, for a defined period (e.g., 45-60 minutes).[9]
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Cell lysates can also be prepared to measure the levels of pro-IL-1β and cleaved caspase-1 by Western blotting to confirm inflammasome activation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Signaling Pathways and Experimental Workflows
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA.
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Workflow for ITC.
Conclusion
The structural and functional analysis of the interaction between small molecule inhibitors and NLRP3 is a critical aspect of developing novel anti-inflammatory therapeutics. While specific data for "this compound" is not publicly available, the methodologies and principles outlined in this guide provide a robust framework for its characterization. By employing a combination of biophysical and cellular assays, researchers can elucidate the mechanism of action, determine the binding affinity, and assess the functional consequences of novel NLRP3 inhibitors, paving the way for the development of new treatments for a wide range of inflammatory diseases.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology [mdpi.com]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Activation and Regulation of NLRP3 and AIM2 Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome triggers interleukin‐37 release from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
Methodological & Application
Application Notes and Protocols for Nlrp3-IN-37 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a key component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Nlrp3-IN-37 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in disease pathogenesis and for the development of novel therapeutics. These application notes provide detailed protocols for the in vitro use of this compound in cell culture to assess its inhibitory effects on NLRP3 inflammasome activation.
Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second signal, triggered by a variety of stimuli including nigericin, ATP, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound is a direct inhibitor of the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.
Signaling Pathway Diagram
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Quantitative Data Summary
This compound is a highly potent inhibitor of the NLRP3 inflammasome.
| Compound | Cell Type | Assay | Potency | Reference |
| This compound | THP-1 | IL-1β Secretion | IC50: 1.26 nM | [1] |
| This compound | - | - | EC50: 5 nM | [2] |
For comparison, the potencies of other common NLRP3 inhibitors are provided below.
| Inhibitor | Cell Type | Assay | Potency (IC50) |
| MCC950 | Mouse BMDM | IL-1β Secretion | 7.5 nM |
| CY-09 | Mouse BMDM | IL-1β Secretion | 6 µM |
| Oridonin | Mouse BMDM | IL-1β Secretion | ~0.75 µM |
| OLT1177 (dapansutrile) | J774 Macrophages | IL-1β and IL-18 release | 1 nM |
Experimental Protocols
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Monocytes
This protocol describes the use of the human monocytic cell line THP-1 to assess the dose-dependent inhibition of NLRP3 inflammasome activation by this compound.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
Caspase-1 activity assay kit
Experimental Workflow:
Caption: Experimental workflow for assessing this compound activity in THP-1 cells.
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by adding 50 nM PMA to the culture medium and incubating for 48 hours.
-
After differentiation, remove the PMA-containing medium and wash the cells once with warm PBS. Replace with fresh, serum-free RPMI-1640.
-
-
Priming:
-
Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 4 hours at 37°C.
-
-
Inhibition:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO only).
-
After the 4-hour priming, carefully remove the LPS-containing medium and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate for 1 hour at 37°C.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM to each well (except for the negative control wells).
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
After the activation step, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Measure caspase-1 activity in the supernatants using a suitable caspase-1 activity assay kit, following the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion and caspase-1 activity for each concentration of this compound compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the procedure for using primary mouse BMDMs to evaluate the efficacy of this compound.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
ATP
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Mouse IL-1β ELISA kit
Experimental Workflow:
Caption: Experimental workflow for assessing this compound activity in BMDMs.
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the medium on day 3.
-
-
Cell Seeding and Priming:
-
On day 7, harvest the BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well. Allow the cells to adhere overnight.
-
Prime the BMDMs with 500 ng/mL LPS in serum-free DMEM for 4 hours.
-
-
Inhibition:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
After priming, replace the LPS-containing medium with medium containing this compound or vehicle (DMSO) and pre-incubate for 1 hour.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM.
-
Incubate for 45 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using a mouse IL-1β ELISA kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound and determine the IC50 value as described for THP-1 cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low IL-1β secretion in positive controls | - Insufficient priming or activation- Low cell viability- Inactive reagents | - Optimize LPS and activator (nigericin/ATP) concentrations and incubation times.- Check cell viability before and after the experiment.- Use fresh, properly stored reagents. |
| High background in negative controls | - Cell stress or death- Contamination | - Handle cells gently.- Ensure aseptic technique and use sterile reagents. |
| Inconsistent results | - Variation in cell density- Pipetting errors- Reagent variability | - Ensure even cell seeding.- Use calibrated pipettes and be consistent with technique.- Prepare fresh reagents and use the same batch for an experiment. |
| This compound shows no inhibition | - Incorrect concentration- Compound degradation- Cell type not responsive | - Verify stock solution concentration and dilutions.- Store the compound as recommended and prepare fresh dilutions.- Confirm that the chosen cell type expresses a functional NLRP3 inflammasome. |
References
Application Notes: Inhibition of the NLRP3 Inflammasome in Primary Immune Cells Using Nlrp3-IN-37 and Representative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that responds to a wide array of pathogenic and sterile danger signals.[1] Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[2] Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases like Alzheimer's.[3][4] This has made the NLRP3 inflammasome a prime target for therapeutic intervention.
While specific data for "Nlrp3-IN-37" is not extensively available in the public domain, this document provides detailed protocols and application notes based on the well-characterized and highly specific NLRP3 inhibitor, MCC950 . The principles and methodologies described herein are broadly applicable to the study of other potent and specific NLRP3 inhibitors in primary immune cells. MCC950 acts by directly targeting the Walker B motif within the NLRP3 NACHT domain, which prevents ATP hydrolysis and subsequent inflammasome oligomerization and activation.[1][5] These notes are intended to guide researchers in the effective use of NLRP3 inhibitors for studying inflammatory pathways in relevant biological systems.
Data Presentation: Efficacy of MCC950 in Primary Immune Cells
The following tables summarize the quantitative effects of the NLRP3 inhibitor MCC950 on cytokine release and cell death in primary human monocytes. These data are compiled from multiple studies and highlight the inhibitor's potency and specificity.
Table 1: Inhibition of IL-1β and IL-18 Release by MCC950 in Primary Human Monocytes
| Cell Type | Priming (Signal 1) | Activation (Signal 2) | MCC950 Conc. | Incubation Time | % Inhibition of Cytokine Release | Reference |
| Human Monocytes | - (Unprimed) | Nigericin (10 µM, 45 min) | 1 µM | 15 min pre-incubation | Significant inhibition of IL-18 | [6][7] |
| Human Monocytes | LPS | Transfected LPS (Lipo LPS) | 10 µM | 30 min pre-incubation | Almost complete abolishment of IL-1β | [8] |
| Human Monocytes | T. gondii infection (4h) | - | Not specified | Not specified | Significant reduction in IL-1β | [3] |
| Human Monocytes | Pam3CSK4 (100ng/ml, 24h) | - | 10 µM | Co-incubation | Significant inhibition of IL-1β | [9] |
| Human Monocytes | FSL-1 (1ng/ml, 24h) | - | 10 µM | Co-incubation | Significant inhibition of IL-1β | [9] |
| Human Monocytes | LPS (10ng/ml, 24h) | - | 10 µM | Co-incubation | Significant inhibition of IL-1β | [9] |
| CAPS Patient PBMCs | LPS (1 hr) | - | IC50: 70.4 nM | 3 hr | Dose-dependent inhibition of IL-1β | [10] |
| Healthy Donor PBMCs | LPS + Nigericin | - | IC50: 41.3 nM | Not specified | Dose-dependent inhibition of IL-1β | [10] |
Table 2: Effect of MCC950 on Cell Death and Other Cytokines in Primary Human Monocytes
| Cell Type | Priming (Signal 1) | Activation (Signal 2) | MCC950 Conc. | Effect on Cell Death (LDH Assay) | Effect on TNF-α Release | Reference |
| Human Monocytes | - (Unprimed) | Nigericin (10 µM, 45 min) | 1 µM | Significant inhibition | Not Assessed | [6][7] |
| Human Monocytes | LPS | Transfected LPS | 10 µM | Not Assessed | No significant reduction in IL-1α | [8] |
| Human Monocytes | T. gondii infection | - | Not specified | Not Assessed | No effect | [3] |
| Human Monocytes | R-848 (2µg/ml, 24h) | - | 10 µM | Limited reduction in viability loss | Significantly enhanced | [9] |
| CAPS Patient PBMCs | LPS (1 hr) | - | Not specified | No effect on LDHA release | No effect | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome activation pathway and a general experimental workflow for testing NLRP3 inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General experimental workflow for testing NLRP3 inhibitors in primary cells.
Experimental Protocols
This section provides a detailed methodology for a representative experiment to assess the efficacy of an NLRP3 inhibitor in primary human monocytes.
Protocol 1: Inhibition of Canonical NLRP3 Inflammasome Activation in Primary Human Monocytes
1. Materials and Reagents:
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
NLRP3 Inhibitor (e.g., MCC950)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Human IL-1β, IL-18, and TNF-α ELISA kits
-
LDH Cytotoxicity Assay Kit
-
Reagents for Western Blotting (lysis buffer, protease inhibitors, antibodies against Caspase-1 p20, IL-1β p17, GSDMD-NT, and a loading control like β-actin).
2. Isolation of Primary Human Monocytes:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMC layer with PBS.
-
Isolate monocytes from PBMCs by plastic adherence or using a negative selection magnetic bead kit for higher purity.
-
For plastic adherence, plate PBMCs in a T-75 flask in RPMI-1640 for 2 hours at 37°C. Non-adherent cells are washed off with warm PBS, and the adherent monocytes are detached using a cell scraper or cold PBS/EDTA.
-
Count the cells and assess viability using Trypan Blue exclusion. Seed monocytes in 96-well or 24-well plates at a desired density (e.g., 2 x 10⁵ cells/well in a 96-well plate) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to rest overnight.
3. Experimental Procedure:
-
Priming (Signal 1):
-
Remove the culture medium from the rested monocytes.
-
Add fresh medium containing LPS at a final concentration of 10-100 ng/mL.
-
Incubate for 3-4 hours at 37°C, 5% CO₂.
-
-
Inhibitor Treatment:
-
Prepare dilutions of the NLRP3 inhibitor (e.g., MCC950) and a vehicle control (DMSO) in culture medium. The final DMSO concentration should be consistent across all wells and typically <0.1%.
-
Following the priming step, add the inhibitor dilutions to the respective wells. A common concentration for MCC950 is 1 µM.[6][7]
-
Pre-incubate the cells with the inhibitor for 15-30 minutes at 37°C.[6][7][8]
-
-
Activation (Signal 2):
-
Sample Collection:
-
After incubation, centrifuge the plates at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants for cytokine analysis (ELISA) and cell death measurement (LDH assay). Store at -80°C if not used immediately.
-
For Western blotting, wash the remaining adherent cells with cold PBS and then lyse them directly in the well with appropriate lysis buffer containing protease inhibitors.
-
4. Downstream Analysis:
-
ELISA: Quantify the concentration of mature IL-1β and IL-18 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions. TNF-α can be measured as a control for priming and to assess inhibitor specificity.[9]
-
LDH Assay: Measure the amount of lactate dehydrogenase (LDH) released into the supernatant as an indicator of pyroptotic cell death, using a commercial kit.[9]
-
Western Blot: Analyze supernatants and cell lysates to detect the cleaved (active) form of caspase-1 (p20) and the N-terminal fragment of Gasdermin D (GSDMD-NT) as direct evidence of inflammasome activation.[9]
Conclusion
The protocols and data presented provide a robust framework for investigating the role of the NLRP3 inflammasome in primary immune cells and for evaluating the efficacy of specific inhibitors like this compound. By using well-characterized compounds such as MCC950, researchers can specifically probe the NLRP3 pathway, contributing to a deeper understanding of its function in health and disease and accelerating the development of novel anti-inflammatory therapeutics. The specificity of these inhibitors, demonstrated by the lack of effect on non-NLRP3-mediated cytokines like TNF-α, makes them invaluable tools for immunology and drug discovery.[3][10]
References
- 1. invivogen.com [invivogen.com]
- 2. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 and potassium efflux drive rapid IL-1β release from primary human monocytes during Toxoplasma gondii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Multiple TLRs elicit alternative NLRP3 inflammasome activation in primary human monocytes independent of RIPK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Application Notes and Protocols for Western Blot Analysis of Nlrp3-IN-37 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with Nlrp3-IN-37, a potent inhibitor of the NLRP3 inflammasome. This document outlines the experimental workflow, from cell culture and treatment to data analysis, and includes expected outcomes based on the inhibitor's mechanism of action.
Introduction to NLRP3 and this compound
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound is a small molecule inhibitor designed to specifically target and block the activation of the NLRP3 inflammasome. Western blotting is a key technique to assess the efficacy of such inhibitors by measuring the levels of key proteins in the NLRP3 signaling pathway.
Expected Effects of this compound on NLRP3 Pathway Proteins
Treatment of cells with this compound is expected to inhibit the downstream signaling cascade of the NLRP3 inflammasome. This inhibitory effect can be visualized by Western blot analysis. Specifically, this compound is anticipated to decrease the levels of cleaved (active) caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) in cell supernatants or lysates following inflammasome activation. The expression levels of precursor proteins such as pro-caspase-1 and pro-IL-1β within the cell lysates are generally not expected to change significantly with inhibitor treatment alone, as the inhibitor targets the activation of the inflammasome complex, not the transcription or translation of its components.
Data Presentation
The following table summarizes the expected quantitative changes in key NLRP3 pathway proteins after treatment with this compound and subsequent stimulation of the NLRP3 inflammasome. The data is presented as a fold change relative to the stimulated control group without the inhibitor.
| Target Protein | Cellular Fraction | Expected Fold Change with this compound Treatment |
| NLRP3 | Lysate | No significant change |
| Pro-caspase-1 | Lysate | No significant change |
| Cleaved Caspase-1 (p20) | Supernatant/Lysate | Significant decrease |
| Pro-IL-1β | Lysate | No significant change |
| Mature IL-1β (p17) | Supernatant | Significant decrease |
| ASC | Lysate | No significant change |
| GAPDH/β-actin | Lysate | No change (Loading Control) |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the targeted signaling pathway and the experimental procedure, the following diagrams have been generated using Graphviz.
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Experimental Protocols
Materials and Reagents:
-
Cell Lines: Human THP-1 monocytes or bone marrow-derived macrophages (BMDMs) are commonly used.
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
NLRP3 Priming Agent: Lipopolysaccharide (LPS).
-
NLRP3 Activating Agent: ATP or Nigericin.
-
NLRP3 Inhibitor: this compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels (8-12% resolving gel is suitable for most targets, a lower percentage may be better for the high molecular weight NLRP3 protein).[2][3]
-
Transfer Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-NLRP3
-
Rabbit anti-Caspase-1 (for both pro- and cleaved forms)
-
Rabbit anti-IL-1β (for both pro- and mature forms)
-
Rabbit anti-ASC
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol:
-
Cell Culture and Treatment: a. Seed THP-1 cells (differentiated into macrophages with PMA) or BMDMs in 6-well plates at an appropriate density. b. Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[4] c. Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1 hour. d. Stimulate the NLRP3 inflammasome with an activating agent such as ATP (e.g., 5 mM for 30 minutes) or Nigericin (e.g., 10 µM for 1 hour).[4]
-
Sample Preparation: a. Following stimulation, carefully collect the cell culture supernatant. This fraction will contain secreted proteins like mature IL-1β and cleaved caspase-1. b. Wash the adherent cells with ice-cold PBS. c. Lyse the cells directly in the well by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new tube. f. Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples for both the supernatant and cell lysate fractions by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes. For the supernatant, proteins may need to be concentrated prior to loading. b. Load equal amounts of protein (20-40 µg of cell lysate) into the wells of an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. g. The next day, wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane again three times with TBST for 10 minutes each. j. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: a. Capture the image of the Western blot. b. Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). c. Normalize the protein of interest's band intensity to the corresponding loading control (GAPDH or β-actin) for the cell lysate samples. For supernatant samples, equal volume loading can be considered, and data can be presented relative to the stimulated control. d. Calculate the fold change in protein levels between different treatment groups.
Troubleshooting and Key Considerations
-
NLRP3 Detection: NLRP3 is a large protein (approximately 118 kDa) and may require a lower percentage acrylamide gel for optimal resolution and efficient transfer.[2] Adding a low concentration of SDS (0.05-0.1%) to the transfer buffer can improve the transfer of high molecular weight proteins.
-
Multiple Bands: NLRP3 can undergo post-translational modifications and has several isoforms, which may result in the appearance of multiple bands on the Western blot.[2]
-
Antibody Validation: Ensure that the antibodies used are validated for Western blotting and are specific for the target proteins.
-
Loading Controls: It is crucial to use a reliable loading control, such as GAPDH or β-actin, to ensure equal protein loading for the cell lysate samples.
-
Positive and Negative Controls: Include appropriate controls in your experiment. A positive control would be cells stimulated to activate the NLRP3 inflammasome without any inhibitor. A negative control could be unstimulated cells.[3]
References
- 1. The Pathogenic Role of NLRP3 Inflammasome Activation in Inflammatory Bowel Diseases of Both Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cleavage-Mediated Regulation of Myd88 Signaling by Inflammasome-Activated Caspase-1 [frontiersin.org]
- 3. Activation of NLRP1 and NLRP3 inflammasomes contributed to cyclic stretch-induced pyroptosis and release of IL-1β in human periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring IL-1β Inhibition by Nlrp3-IN-37: An ELISA-Based Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Activation of the NLRP3 inflammasome complex leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine. Consequently, inhibiting the NLRP3 inflammasome is a promising therapeutic strategy for many autoimmune and inflammatory disorders.
This document provides a detailed protocol for measuring the inhibitory effect of Nlrp3-IN-37, a selective NLRP3 inflammasome inhibitor, on the production of IL-1β in a cell-based assay. The protocol outlines the steps for cell culture, induction of NLRP3 inflammasome activation, treatment with this compound, and subsequent quantification of secreted IL-1β using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent IL-1β maturation and secretion.[1][2][3] this compound is a small molecule inhibitor that specifically targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps in the experimental procedure to assess the efficacy of this compound.
Caption: Experimental workflow for measuring IL-1β inhibition.
Quantitative Data: Inhibition of IL-1β by an NLRP3 Inhibitor
As "this compound" is a placeholder, the following table presents representative data for a well-characterized NLRP3 inhibitor, MCC950, demonstrating its potent and specific inhibition of IL-1β secretion.
| Cell Type | Activator | MCC950 IC50 (nM) for IL-1β Inhibition | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 | [4] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | ~8.1 | [4] |
| Differentiated THP-1 cells | - | 4 | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) from Muckle-Wells Syndrome Patients | LPS | 70.4 | [2] |
Detailed Experimental Protocol: IL-1β ELISA
This protocol is a general guideline for a sandwich ELISA to measure human IL-1β in cell culture supernatants. Specific details may vary depending on the commercial ELISA kit used.
Materials and Reagents
-
Human IL-1β ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)
-
Recombinant human IL-1β standard
-
96-well ELISA plates
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed immune cells (e.g., human THP-1 monocytes differentiated into macrophages, or primary PBMCs) in a 96-well flat-bottom plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours in fresh cell culture medium.[5] This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the LPS-containing medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), to the wells.[5]
-
Incubation: Incubate the plate for the recommended time (e.g., 45-60 minutes for ATP/nigericin).
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell culture supernatants for IL-1β measurement. Samples can be assayed immediately or stored at -80°C.[6]
Part 2: IL-1β ELISA
-
Plate Coating (if required by kit): Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C. Wash the plate with wash buffer.
-
Blocking: Block non-specific binding by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature. Wash the plate.
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant human IL-1β standard in cell culture medium to generate a standard curve (e.g., from 250 pg/mL down to 3.9 pg/mL).[7]
-
Sample and Standard Incubation: Add the collected cell culture supernatants and the prepared standards to the wells in duplicate. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add TMB substrate to each well. Incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 550 nm can also be used to subtract background noise.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration. Perform a linear or four-parameter logistic curve fit.
-
IL-1β Concentration: Determine the concentration of IL-1β in each sample by interpolating the mean absorbance values from the standard curve.
-
Inhibition Calculation: Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle-treated control.
-
IC50 Determination: Plot the percentage of inhibition against the log concentration of this compound and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).
By following this protocol, researchers can effectively and accurately quantify the inhibitory potential of this compound on IL-1β production, providing valuable data for drug development and the study of inflammatory diseases.
References
- 1. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of NLRP3 Inflammasome Inhibitors
A Note to the Researcher: The specific compound "NLRP3-IN-37" was not identified in publicly available scientific literature. The following application notes and protocols are based on data from well-characterized, potent, and selective NLRP3 inflammasome inhibitors such as MCC950 and CY-09. These protocols can be adapted for novel NLRP3 inhibitors like this compound, with the understanding that compound-specific optimization (e.g., solubility, formulation, dosage, and pharmacokinetics) will be necessary.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.[4] Small molecule inhibitors of the NLRP3 inflammasome are therefore promising therapeutic agents. This document provides detailed protocols and data for the in vivo application of NLRP3 inhibitors in preclinical research models.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[1][2]
-
Signal 1 (Priming): This step is typically initiated by microbial components (like LPS) or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.
-
Signal 2 (Activation): A second stimulus, such as ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with Nlrp3-IN-37
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of immune cells treated with Nlrp3-IN-37, a potent inhibitor of the NLRP3 inflammasome, using flow cytometry. The focus is on assessing the inhibitory effect of this compound on NLRP3 inflammasome activation, a key pathway in innate immunity and various inflammatory diseases.
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[3][4] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory conditions, making it a significant target for therapeutic intervention.[1]
This compound is a potent and selective inhibitor of the NLRP3 inflammasome, with a reported EC50 of 5 nM and an IC50 of 1.26 nM in THP-1 cells.[5][6] This document outlines a protocol to evaluate the efficacy of this compound in inhibiting NLRP3 inflammasome activation in immune cells using flow cytometry to detect the formation of the Apoptosis-associated speck-like protein containing a CARD (ASC) speck. ASC speck formation is a hallmark of inflammasome activation and can be quantified on a single-cell basis.[7][8][9]
Signaling Pathway
The canonical NLRP3 inflammasome activation is a two-step process. The first signal, or priming, is typically provided by microbial components like lipopolysaccharide (LPS) that activate Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, provided by a diverse range of stimuli such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, ASC, and pro-caspase-1. This leads to caspase-1 activation, cytokine maturation, and a form of inflammatory cell death known as pyroptosis, mediated by Gasdermin D (GSDMD).[3]
Experimental Workflow
The following diagram outlines the major steps for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in peripheral blood mononuclear cells (PBMCs) using flow cytometry.
References
- 1. NLRP3 Inflammasome: Checkpoint Connecting Innate and Adaptive Immunity in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NLRP3-IN-3|CAS 2254433-37-7|DC Chemicals [dcchemicals.com]
- 7. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing NLRP3 Inhibitor Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of NLRP3 inhibitors, with a focus on maintaining cell viability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for NLRP3 inhibitors?
A1: NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) is a key component of the innate immune system that, upon activation, forms a multi-protein complex called the inflammasome. This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms. Activated caspase-1 can also induce a form of inflammatory cell death known as pyroptosis by cleaving gasdermin D (GSDMD).[1][2] NLRP3 inhibitors are small molecules designed to interfere with this process, thereby reducing the production of inflammatory cytokines and preventing pyroptosis. They can act at various points in the pathway, such as by preventing the initial activation of NLRP3 or blocking its assembly into the inflammasome complex.[3][4]
Q2: I cannot find specific information, such as an IC50 value, for my NLRP3 inhibitor. How do I determine a starting concentration for my experiments?
A2: When working with a novel or uncharacterized inhibitor, it is best to start with a broad range of concentrations to determine its potency and potential cytotoxicity. A good starting point is to perform a dose-response experiment across a logarithmic scale, for example, from 1 nM to 100 µM.[5][6] This will help you identify a concentration range that effectively inhibits NLRP3 activity without significantly impacting cell viability.
Q3: What are the typical signs of cytotoxicity caused by an NLRP3 inhibitor?
A3: Cytotoxicity can manifest in several ways, including a decrease in cell proliferation, changes in cell morphology (e.g., rounding up, detachment from the culture plate), and an increase in markers of cell death. Common assays to detect cytotoxicity include the LDH (lactate dehydrogenase) assay, which measures membrane integrity, and metabolic assays like the MTT or MTS assay, which assess mitochondrial function.[7] Visual inspection of the cells under a microscope is also a crucial first step in identifying potential toxic effects.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low inhibitor concentrations.
Possible Cause 1: Inherent cytotoxicity of the compound.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT, LDH, or trypan blue exclusion) with a wide range of inhibitor concentrations in the absence of any NLRP3 activation stimuli. This will establish the baseline cytotoxicity of your compound.
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Most inhibitors are dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤ 0.1% for DMSO).[6] Run a vehicle control (cells treated with the same concentration of solvent as your highest inhibitor concentration) to rule out solvent-induced toxicity.
Problem 2: No inhibition of NLRP3 activity is observed, even at high concentrations.
Possible Cause 1: Ineffective inhibitor.
-
Troubleshooting Step: Verify the identity and purity of your inhibitor. If possible, test its activity in a cell-free assay to confirm its direct interaction with NLRP3.
Possible Cause 2: Inadequate NLRP3 activation.
-
Troubleshooting Step: Ensure your positive controls for NLRP3 activation (e.g., LPS priming followed by ATP or nigericin stimulation) are working as expected.[8] Measure the levels of IL-1β or IL-18 in the supernatant of activated cells without any inhibitor to confirm a robust inflammatory response.
Possible Cause 3: Cell-type specific effects.
-
Troubleshooting Step: The optimal concentration of an inhibitor can vary between different cell types. If you are using a cell line that is not commonly used for NLRP3 studies, you may need to adjust the concentration range accordingly.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of an NLRP3 Inhibitor
This protocol outlines a general workflow for identifying the optimal concentration of a novel NLRP3 inhibitor that effectively blocks inflammasome activation while maintaining cell viability.
-
Cell Seeding: Plate your cells of choice (e.g., THP-1 monocytes, primary macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of your NLRP3 inhibitor in cell culture medium. It is recommended to perform a 10-fold serial dilution to cover a broad concentration range (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Also, prepare a vehicle control with the highest concentration of the solvent used.
-
Inhibitor Treatment: Add the different concentrations of the inhibitor and the vehicle control to the cells and incubate for a pre-determined time (e.g., 1 hour).
-
NLRP3 Priming: Prime the cells with a TLR agonist like lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.[8]
-
NLRP3 Activation: Activate the NLRP3 inflammasome with a second signal such as ATP (e.g., 5 mM for 1 hour) or nigericin (e.g., 10 µM for 1 hour).[9]
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis. Lyse the remaining cells for protein quantification or viability assays.
-
Endpoint Analysis:
-
Cytokine Measurement: Quantify the concentration of secreted IL-1β or IL-18 in the supernatant using an ELISA kit.
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT, LDH) on the remaining cells.
-
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from your optimization experiments.
Table 1: Effect of Nlrp3-IN-37 on IL-1β Secretion in LPS-Primed and ATP-Stimulated THP-1 Cells
| This compound Concentration | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Vehicle Control | 1500 ± 120 | 0% |
| 1 nM | 1450 ± 110 | 3.3% |
| 10 nM | 1200 ± 95 | 20.0% |
| 100 nM | 600 ± 50 | 60.0% |
| 1 µM | 150 ± 25 | 90.0% |
| 10 µM | 50 ± 10 | 96.7% |
| 100 µM | 45 ± 8 | 97.0% |
Table 2: Cytotoxicity of this compound on THP-1 Cells after 24-hour Incubation
| This compound Concentration | Cell Viability (%) ± SD |
| Vehicle Control | 100 ± 5.0 |
| 1 nM | 99 ± 4.5 |
| 10 nM | 98 ± 5.2 |
| 100 nM | 97 ± 4.8 |
| 1 µM | 95 ± 6.1 |
| 10 µM | 85 ± 7.3 |
| 100 µM | 55 ± 8.9 |
Visualizations
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 7. NLRP3 inflammasome triggers interleukin‐37 release from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-37 degradation and stability issues
Welcome to the technical support center for Nlrp3-IN-37, a potent inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues related to its stability and degradation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potency?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. It has a reported half-maximal effective concentration (EC50) of 5 nM.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. When preparing stock solutions, it is recommended to use anhydrous solvents like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to protect the compound from light and moisture.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors. One common issue is the degradation of the compound. Ensure that the stock solutions are fresh and have been stored correctly. Repeated freeze-thaw cycles can lead to degradation. Another factor could be the stability of the compound in your specific cell culture medium or assay buffer. It is recommended to prepare fresh dilutions for each experiment. Additionally, the priming and activation steps of the NLRP3 inflammasome are critical and variability in these steps can lead to inconsistent inhibitor performance.
Q4: How can I assess the stability of this compound in my experimental setup?
A4: To assess the stability of this compound in your experimental conditions, you can perform a time-course experiment. Prepare your working solution of this compound in the relevant buffer or medium and incubate it for different durations (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature. Then, use these incubated solutions in your NLRP3 activation assay to see if the inhibitory activity decreases over time.
Q5: What are the known degradation pathways for NLRP3 inhibitors?
A5: While specific degradation pathways for this compound are not yet fully characterized, NLRP3 inhibitors, in general, can be susceptible to hydrolysis, oxidation, and photodecomposition. For instance, some sulfonylurea-based NLRP3 inhibitors have shown susceptibility to degradation under acidic conditions. It is crucial to handle the compound in a controlled environment to minimize exposure to conditions that could promote degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: No or reduced inhibition of NLRP3 inflammasome activation.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound. Avoid multiple freeze-thaw cycles by storing in single-use aliquots. Protect the compound from light. |
| Incorrect Concentration | Verify the calculations for your working dilutions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and activation conditions. |
| Suboptimal Cell Priming | Ensure that the priming step with an agent like lipopolysaccharide (LPS) is sufficient to upregulate NLRP3 expression. The concentration and duration of LPS treatment should be optimized for your cell line. |
| Ineffective NLRP3 Activation | Confirm that your NLRP3 activator (e.g., nigericin, ATP) is potent and used at the correct concentration and for the appropriate duration to induce a robust inflammasome response. |
| Cell Health | Ensure that the cells are healthy and not overly confluent, as this can affect their response to stimuli and inhibitors. |
Problem 2: High background signal or cell toxicity.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of this compound may induce off-target effects or cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the inhibitor for your cells. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%). |
| Contamination | Check your cell culture for any signs of microbial contamination, which can trigger an inflammatory response. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the assessment of NLRP3 inflammasome inhibition.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method to assess the inhibitory activity of this compound on NLRP3 inflammasome activation in macrophages.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Nigericin or ATP
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (concentration and time to be optimized, e.g., 1 µg/mL for 4 hours) in a complete medium to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
NLRP3 Activation: Add the NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), and incubate for the optimized duration (e.g., 1-2 hours).
-
Sample Collection: Centrifuge the plate and collect the supernatant for analysis.
-
Analysis:
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability/cytotoxicity by measuring LDH release in the supernatant using an LDH assay kit.
-
Data Presentation:
| Treatment Group | This compound Conc. (nM) | IL-1β Release (pg/mL) | LDH Release (% of Control) |
| Unstimulated Control | 0 | (Baseline) | (Baseline) |
| LPS + Activator | 0 | (Maximal) | (Maximal) |
| LPS + Activator + this compound | 1 | ||
| LPS + Activator + this compound | 10 | ||
| LPS + Activator + this compound | 100 |
Signaling Pathway and Experimental Workflow Diagrams
NLRP3 Inflammasome Signaling Pathway
This diagram illustrates the canonical two-signal activation model of the NLRP3 inflammasome and the point of inhibition by this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition.
Experimental Workflow for this compound Evaluation
This diagram outlines the key steps for evaluating the efficacy of this compound in a cell-based assay.
Caption: Workflow for assessing this compound inhibitory activity.
Technical Support Center: NLRP3 Inhibitors in Experimental Research
Disclaimer: Due to the limited publicly available information on the specific off-target effects of NLRP3-IN-37, this guide will focus on the well-characterized and widely used NLRP3 inhibitor, MCC950 , as a representative compound. The principles and troubleshooting advice provided are generally applicable to small molecule inhibitors of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NLRP3 inhibitors like MCC950?
NLRP3 inhibitors, such as MCC950, are designed to directly target the NLRP3 protein, a key component of the inflammasome complex.[1][2] The primary mechanism involves binding to the NACHT domain of NLRP3, which possesses ATPase activity.[3] This binding prevents the conformational changes and self-oligomerization of NLRP3 that are necessary for the recruitment of the adaptor protein ASC and pro-caspase-1.[1][4][5] By inhibiting the assembly of the NLRP3 inflammasome, these compounds block the subsequent activation of caspase-1, maturation of pro-inflammatory cytokines IL-1β and IL-18, and induction of pyroptotic cell death.[4][6][7]
Q2: I am not seeing the expected inhibition of IL-1β secretion in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of efficacy in your experiment. Here are a few troubleshooting steps:
-
Cell Priming: Ensure that your cells, typically macrophages like bone marrow-derived macrophages (BMDMs) or human THP-1 cells, are properly primed.[8] Priming, often with lipopolysaccharide (LPS), is crucial to upregulate the expression of NLRP3 and pro-IL-1β.[7][9]
-
Inhibitor Timing and Concentration: The inhibitor should be added after the priming step but before the addition of the NLRP3 activator (e.g., nigericin, ATP).[8][10] Verify that you are using an appropriate concentration of the inhibitor. The IC50 for MCC950 is in the nanomolar range for most cell-based assays.[3]
-
Activator Potency: Ensure that your NLRP3 activator is potent and used at the correct concentration. The efficacy of activators like ATP can degrade over time.
-
Cell Viability: High concentrations of the inhibitor or other reagents may induce cytotoxicity, leading to confounding results. Perform a cell viability assay (e.g., LDH release or MTT assay) in parallel.
-
Alternative Inflammasome Activation: Your stimulus might be activating other inflammasomes (e.g., NLRC4 or AIM2) that are not targeted by the specific NLRP3 inhibitor.[11]
Q3: Are there known off-target effects of MCC950 that I should be aware of in my experiments?
Yes, while MCC950 is a potent and selective NLRP3 inhibitor, some off-target effects have been identified, particularly at higher concentrations. The most well-documented off-target is carbonic anhydrase 2 (CA2) .[12][13][14][15]
-
Impact on Experimental Readouts: Inhibition of carbonic anhydrases could potentially influence cellular pH and ion balance, which might have downstream effects on various cellular processes. It is crucial to use the lowest effective concentration of MCC950 to minimize these off-target effects.
-
Considerations for in vivo studies: Off-target effects, such as potential hepatotoxicity at high doses, have been a concern in the clinical development of MCC950 and its derivatives.[16][17] Researchers should carefully monitor for such toxicities in animal models.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background IL-1β in un-stimulated controls | Cell stress or contamination. | Ensure gentle handling of cells. Check for mycoplasma contamination. Use fresh, endotoxin-free reagents. |
| Variability between experimental replicates | Inconsistent cell plating, reagent addition, or timing. | Use a multichannel pipette for consistency. Ensure uniform cell density in all wells. Standardize incubation times precisely. |
| Inhibitor appears to be cytotoxic | Off-target effects at high concentrations or compound instability. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Visually inspect cells for signs of stress. Run a cytotoxicity assay (e.g., LDH). |
| Unexpected results in specific cell types | Cell-type specific expression of off-targets or differential inhibitor metabolism. | Compare results across different cell lines or primary cells. If possible, use knockout/knockdown cells for the suspected off-target to validate its role. |
Quantitative Data on Off-Target Effects
| Inhibitor | Primary Target | Known Off-Targets | IC50/Ki for Off-Target | Notes |
| MCC950 | NLRP3 | Carbonic Anhydrase 2 (CA2) | Noncompetitive inhibition observed at micromolar concentrations.[12][13][15] | The inhibitory effect on CA2 is less potent than on NLRP3.[15] This off-target effect should be considered when using high concentrations of MCC950. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method for assessing the efficacy of an NLRP3 inhibitor in immortalized bone marrow-derived macrophages (iBMDMs).
Materials:
-
iBMDMs
-
Complete DMEM (DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
NLRP3 inhibitor (e.g., MCC950)
-
Nigericin or ATP
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed iBMDMs in a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of complete DMEM and incubate overnight.[18]
-
Priming: The next day, replace the medium with 100 µL of serum-free DMEM containing 1 µg/mL LPS. Incubate for 3-4 hours at 37°C.[10][18][19]
-
Inhibitor Treatment: Add 100 µL of serum-free DMEM containing the NLRP3 inhibitor at 2x the final desired concentration. Incubate for 30-60 minutes at 37°C.
-
Activation: Add an equal volume of 2x concentrated NLRP3 activator (e.g., 10 µM nigericin or 5 mM ATP). Incubate for 45-60 minutes at 37°C.[19]
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the supernatant for analysis.
-
Analysis:
-
Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatant using a cytotoxicity assay kit to assess cell death.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
THP-1 cells
-
NLRP3 inhibitor
-
PBS
-
Protease inhibitor cocktail
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Western blotting reagents and antibodies for NLRP3 and a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat THP-1 cells with the NLRP3 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.
-
Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen or a -80°C freezer.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting: Collect the supernatant and analyze the protein levels of NLRP3 by Western blotting. Increased thermal stability of NLRP3 in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Experimental workflow for testing NLRP3 inhibitor efficacy in a cell-based assay.
References
- 1. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rupress.org [rupress.org]
- 12. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 19. Assay of Inflammasome Activation [bio-protocol.org]
Troubleshooting Nlrp3-IN-37 insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NLRP3 inhibitor, Nlrp3-IN-37. The following information addresses common issues, with a focus on the challenge of its insolubility in cell culture media.
Frequently Asked Questions (FAQs) - Troubleshooting this compound Insolubility
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my cell culture media. Why is this happening and how can I prevent it?
This is a common issue encountered with hydrophobic small molecules like this compound. Dimethyl sulfoxide (DMSO) is an excellent organic solvent for dissolving the compound initially, but its introduction into an aqueous environment like cell culture media can cause the compound to crash out of solution. The final concentration of DMSO is critical; most cell lines can tolerate up to 0.1-0.5% DMSO without significant toxicity, but a solvent control is always recommended.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is as low as possible, ideally below 0.1%.
-
Serial Dilutions in DMSO: Instead of diluting your highly concentrated stock directly into the media, perform intermediate serial dilutions in 100% DMSO first. This allows you to add a smaller volume of a less concentrated DMSO stock to your media, which can prevent precipitation.
-
Slow Addition and Mixing: When adding the DMSO stock to your media, do so slowly and with gentle but thorough mixing (e.g., vortexing or repeated pipetting) to aid dispersion.
-
Pre-warm Media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.
-
Ultrasonication: If precipitation is still observed, brief ultrasonication of the working solution (inhibitor diluted in media) in a water bath sonicator can help to redissolve the compound.[1]
Q2: What is the recommended solvent and concentration for making a stock solution of this compound?
Q3: My cells are showing signs of toxicity even at low concentrations of this compound. Could this be related to the solvent?
Yes, the solvent itself, typically DMSO, can be toxic to cells at higher concentrations. It is essential to include a vehicle control in your experiments (cells treated with the same final concentration of DMSO as your highest inhibitor concentration) to distinguish between compound-specific toxicity and solvent-induced effects. If you observe toxicity in your vehicle control, you need to lower the final DMSO concentration in your experiments.
Q4: Are there alternative solvents or strategies I can use if DMSO is not working well for my experiments?
If you continue to face solubility or toxicity issues with DMSO, you can explore the following alternatives:
-
Co-solvents: Some protocols for poorly soluble drugs utilize co-solvents like polyethylene glycol (PEG), ethanol, or glycerol in combination with DMSO.[2] However, the compatibility and toxicity of these co-solvents with your specific cell line must be carefully evaluated.
-
Formulation with Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F-68 can be used to create micellar formulations that enhance the solubility of hydrophobic compounds in aqueous solutions.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Data Presentation
Since specific quantitative solubility data for this compound is not publicly available, the following table provides solubility information for other commercially available NLRP3 inhibitors to serve as a general reference. Researchers should empirically determine the optimal solubility for this compound in their experimental system.
| Inhibitor Name | Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| Dapansutrile | DMSO | 13.32 | 100 |
| MCC950 | DMSO | 83.33 | 206.02 |
| NLRP3i | DMSO | 30 | - |
| Selnoflast | DMSO | 78 | 199.21 |
| NLRP3/AIM2-IN-2 | DMSO | 125 | 485.85 |
Note: This data is for reference only and was compiled from various supplier datasheets. The actual solubility may vary between batches and suppliers.
Experimental Protocols
Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay Using THP-1 Macrophages
This protocol describes a method to assess the inhibitory effect of this compound on the NLRP3 inflammasome in human THP-1 monocytes differentiated into macrophages. The primary readout is the level of secreted Interleukin-1 beta (IL-1β).
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours. After differentiation, replace the media with fresh, PMA-free media and allow the cells to rest for 24 hours.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations for testing (e.g., from 10 µM to 1000 µM).
-
-
NLRP3 Inflammasome Priming and Inhibition:
-
Carefully remove the media from the differentiated THP-1 macrophages.
-
Add fresh, serum-free RPMI-1640 medium containing 1 µg/mL LPS to each well to prime the NLRP3 inflammasome.
-
Immediately add the desired concentrations of this compound (or vehicle control - DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate for 3-4 hours at 37°C.
-
-
NLRP3 Inflammasome Activation:
-
Following the priming and inhibition step, add the NLRP3 activator. Use either 10 µM Nigericin or 5 mM ATP.
-
Incubate for an additional 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for IL-1β measurement.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of IL-1β in the this compound-treated wells to the vehicle-treated control wells to determine the inhibitory effect of the compound.
-
Mandatory Visualization
Caption: Canonical NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.
References
Technical Support Center: Enhancing In Vivo Efficacy of NLRP3 Inflammasome Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the in vivo efficacy of NLRP3 inflammasome inhibitors, using the hypothetical inhibitor "Nlrp3-IN-37" as a representative example.
Troubleshooting Guide
This guide addresses common challenges encountered during the in vivo evaluation of NLRP3 inhibitors.
Question 1: this compound demonstrates high potency in vitro but shows limited or no efficacy in our animal models. What are the potential causes and how can we troubleshoot this?
Answer:
This is a frequent challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy can stem from several factors related to the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.
Possible Causes and Troubleshooting Strategies:
-
Poor Bioavailability: The compound may have low oral absorption, high first-pass metabolism, or poor solubility in physiological fluids.
-
Troubleshooting:
-
Formulation Optimization: Experiment with different vehicle formulations to improve solubility and absorption. Common vehicles for preclinical studies include solutions with DMSO, Tween 80, and polyethylene glycol (PEG).
-
Route of Administration: If oral bioavailability is low, consider alternative administration routes such as intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) injection to bypass first-pass metabolism.
-
PK Studies: Conduct pharmacokinetic studies to determine the compound's concentration in plasma and target tissues over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
-
Inadequate Target Engagement: The concentration of this compound at the site of inflammation may not be sufficient to inhibit the NLRP3 inflammasome.
-
Troubleshooting:
-
Dose-Response Studies: Perform dose-escalation studies to determine if higher doses can achieve the desired therapeutic effect without causing toxicity.
-
Pharmacodynamic (PD) Assays: Measure target engagement in vivo. This can be done by collecting tissue samples (e.g., peritoneal lavage fluid, blood, or homogenized tissue) after treatment and measuring downstream markers of NLRP3 activation, such as IL-1β and IL-18 levels, or ASC oligomerization.
-
-
-
Rapid Metabolism or Clearance: The compound may be quickly metabolized and cleared from the body, resulting in a short half-life.
-
Troubleshooting:
-
Dosing Regimen: Adjust the dosing frequency based on the compound's half-life to maintain therapeutic concentrations.
-
Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes to identify potential metabolic liabilities.
-
-
Question 2: We are observing significant toxicity or off-target effects in our in vivo studies with this compound. How can we mitigate these effects?
Answer:
Toxicity and off-target effects are critical hurdles in drug development. A systematic approach is needed to identify the cause and find a solution.
Strategies to Mitigate Toxicity:
-
Selectivity Profiling:
-
In Vitro Assays: Screen this compound against a panel of other inflammasomes (e.g., NLRC4, AIM2) and a broad range of kinases and other potential off-targets to assess its selectivity.
-
Cytotoxicity Assays: Evaluate the compound's toxicity in various cell lines to determine its therapeutic window.
-
-
Dose Optimization:
-
Toxicity Studies: Conduct formal toxicology studies to identify the maximum tolerated dose (MTD).
-
Efficacy vs. Toxicity: Correlate the doses that cause toxicity with the doses required for efficacy. If the therapeutic window is too narrow, medicinal chemistry efforts may be needed to improve the compound's selectivity.
-
-
Targeted Delivery:
-
Formulation Strategies: Explore advanced drug delivery systems, such as nanoparticle formulations, to enhance delivery to the site of inflammation and reduce systemic exposure.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of NLRP3 inflammasome activation?
A1: The activation of the NLRP3 inflammasome is a two-step process.[1][2][3][4]
-
Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[1][2][4] This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-IL-1β.[1][2]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex.[5][6] This complex consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1.[6] The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[5][7] Caspase-1 activation also leads to a form of inflammatory cell death called pyroptosis.[5][7]
Q2: What are some recommended in vivo models to test the efficacy of this compound?
A2: The choice of the in vivo model depends on the therapeutic indication. Here are some commonly used models for NLRP3-driven inflammation:
| In Vivo Model | Description | Key Readouts |
| LPS-induced Peritonitis | Mice are primed with LPS, followed by an intraperitoneal injection of an NLRP3 activator like ATP or MSU. | IL-1β and IL-18 levels in peritoneal lavage fluid, neutrophil infiltration.[4] |
| LPS-induced Endotoxic Shock | A high dose of LPS is administered to mice to induce systemic inflammation and lethality. | Survival rate, serum cytokine levels (IL-1β, IL-18, TNF-α).[4] |
| Alum-induced Peritonitis | Alum is injected intraperitoneally to induce NLRP3-dependent inflammation. | IL-1β in peritoneal lavage fluid, immune cell recruitment. |
| Gout Arthritis Model | Monosodium urate (MSU) crystals are injected into the paw or knee joint to mimic gout. | Paw/joint swelling, inflammatory cell infiltration, cytokine levels in synovial fluid.[5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | A model for multiple sclerosis where NLRP3 inflammasome activation contributes to neuroinflammation. | Clinical score, immune cell infiltration in the central nervous system.[7] |
Q3: How should we formulate and administer this compound for in vivo studies?
A3: The formulation and route of administration are critical for achieving adequate drug exposure.
-
Formulation: For preclinical studies, a common starting point is to dissolve the compound in a vehicle such as:
-
10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.
-
0.5% (w/v) carboxymethylcellulose (CMC) in water. The final formulation should be sterile and non-irritating. It is essential to test the vehicle alone as a control group in your experiments.
-
-
Administration Route:
-
Intraperitoneal (i.p.): Often used for initial efficacy studies as it bypasses first-pass metabolism.
-
Oral (p.o.): The preferred route for clinical translation, but requires the compound to have good oral bioavailability.
-
Intravenous (i.v.): Provides 100% bioavailability and is useful for determining the intrinsic potency of the compound.
-
Subcutaneous (s.c.): Can provide a slower release and more sustained exposure.
-
Q4: How can we assess target engagement and downstream effects of this compound in vivo?
A4: Assessing target engagement is crucial to confirm that the observed effects are due to the inhibition of the NLRP3 inflammasome.
-
Direct Target Engagement:
-
Downstream Pharmacodynamic Markers:
-
Cytokine Measurement: Measure the levels of mature IL-1β and IL-18 in plasma, peritoneal lavage fluid, or tissue homogenates using ELISA or multiplex assays.
-
Caspase-1 Activity: Assess the levels of cleaved (active) caspase-1 in cell lysates from treated animals by Western blot.
-
Histopathology: Examine tissue sections for signs of inflammation, such as immune cell infiltration and tissue damage.
-
Comparative Data for Known NLRP3 Inhibitors
The following table summarizes publicly available data on some well-characterized NLRP3 inhibitors to provide a reference for expected potencies and effective doses.
| Inhibitor | In Vitro IC50 (NLRP3) | In Vivo Model | Effective Dose and Route | Reference |
| MCC950 | ~8 nM | Gout Arthritis (mouse) | 10 mg/kg, i.p. | [7] |
| CY-09 | ~1 µM | LPS-induced Peritonitis (mouse) | 50 mg/kg, i.p. | [5] |
| Oridonin | ~3 µM | Traumatic Brain Injury (mouse) | 5 mg/kg, i.v. | [1] |
| Glibenclamide | ~10 µM | Ischemic Stroke (rat) | 10 µg/kg, i.v. | [2] |
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for evaluating an NLRP3 inhibitor in an acute inflammation model.
Experimental Protocols
Protocol 1: LPS-induced Peritonitis in Mice
This protocol describes a common method for inducing NLRP3-dependent acute inflammation in the peritoneal cavity.[4]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
ATP (Adenosine 5'-triphosphate disodium salt hydrate)
-
This compound formulated in a suitable vehicle
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes
Procedure:
-
Priming: Inject mice intraperitoneally (i.p.) with a priming dose of LPS (e.g., 20 mg/kg) dissolved in sterile PBS.
-
Treatment: At a specified time after priming (e.g., 2-4 hours), administer this compound or vehicle control via the desired route (e.g., i.p. or p.o.).
-
Activation: After a set duration following treatment (e.g., 30-60 minutes), inject mice i.p. with an activation dose of ATP (e.g., 30 mM in 200 µL PBS).
-
Sample Collection: 30-60 minutes after ATP injection, euthanize the mice. Collect the peritoneal lavage fluid by injecting 5 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Use the supernatant to measure IL-1β and IL-18 levels by ELISA.
-
Resuspend the cell pellet to count the number of infiltrating immune cells (e.g., neutrophils) by flow cytometry or cytospin.
-
References
- 1. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reframing the link between metabolism and NLRP3 inflammasome: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nlrp3-IN-37 Precipitation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Nlrp3-IN-37 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: At what temperature should I store my this compound stock solution?
Generally, stock solutions of small molecule inhibitors are stored at -20°C to maintain stability and prevent degradation.[1] Some datasheets may recommend storage at -80°C for long-term stability. Always refer to the product-specific information sheet.
Q3: Why did my this compound precipitate out of solution?
Precipitation can occur for several reasons:
-
Low Temperature: The compound may be less soluble at lower temperatures, causing it to crash out of solution upon refrigeration or freezing.
-
Supersaturation: The initial stock solution concentration may be too high, exceeding the solubility limit of the compound in the chosen solvent.
-
Solvent Evaporation: Over time, especially with improper sealing, the solvent can evaporate, increasing the compound's concentration and leading to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can destabilize it and promote precipitation.
-
Contamination: The presence of water or other contaminants can reduce the solubility of the compound in an organic solvent like DMSO.
Q4: Can I use the stock solution if a precipitate is visible?
No, it is not recommended to use a stock solution with visible precipitate. The actual concentration of the dissolved compound will be lower than intended, leading to inaccurate experimental results. The precipitate should be redissolved before use.
Q5: How can I redissolve precipitated this compound?
You can try to redissolve the precipitate by gently warming the solution and vortexing. A common practice is to warm the vial in a 37°C water bath.[2] Be cautious not to overheat the solution, as this could degrade the compound. If the precipitate does not redissolve, the stock solution may be too concentrated.
Troubleshooting Guide
This section provides a step-by-step guide to address precipitation issues with your this compound stock solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation observed after refrigeration or freezing. | The compound's solubility decreases at lower temperatures. | 1. Gently warm the vial to room temperature or in a 37°C water bath. 2. Vortex the solution thoroughly to ensure the compound is fully redissolved before use. 3. For future use, consider preparing smaller aliquots to minimize freeze-thaw cycles. |
| Precipitation occurs immediately after dissolving. | The concentration of the stock solution is too high. | 1. Try diluting the stock solution to a lower concentration with the same solvent. 2. Consult the manufacturer's datasheet for the recommended maximum stock concentration. |
| Crystals form in the stock solution over time. | Solvent evaporation or instability from multiple freeze-thaw cycles. | 1. Ensure the vial is properly sealed to prevent solvent evaporation. 2. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. |
| The compound will not fully dissolve in the initial solvent. | The chosen solvent is not appropriate for the desired concentration. | 1. If using DMSO, ensure it is high-purity and anhydrous. 2. Consider trying an alternative solvent if recommended by the manufacturer. 3. Sonication can sometimes aid in dissolving stubborn compounds. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
-
Preparation: Allow the vial of powdered this compound and the desired solvent (e.g., high-purity DMSO) to come to room temperature before opening to prevent condensation of moisture.
-
Dissolving: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of a compound with a molecular weight of 500 g/mol , you would add 200 µL of solvent.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[2] Visually inspect the solution to confirm there is no visible precipitate.
-
Aliquoting: To avoid multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in low-adhesion microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or the manufacturer's recommended temperature.[1]
Visualizations
Caption: A workflow diagram for troubleshooting precipitation in stock solutions.
Caption: A diagram of the canonical NLRP3 inflammasome signaling pathway.
References
Adjusting Nlrp3-IN-37 incubation time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of NLRP3-IN-37 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. Its primary mechanism involves direct binding to the NACHT domain of the NLRP3 protein. This interaction is thought to prevent the conformational changes necessary for NLRP3 oligomerization and subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly.[1][2] By blocking the formation of the active inflammasome complex, this compound effectively inhibits the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[3][4][5]
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. As a starting point, we recommend a concentration range of 100 nM to 1 µM. For initial experiments, a pre-incubation time of 30 to 60 minutes before inflammasome activation is recommended. For detailed starting parameters, please refer to the data summary table below.
Q3: Can this compound be used in both human and murine cells?
A3: Yes, this compound is designed to be effective in both human and murine cell lines commonly used for inflammasome research, such as human THP-1 monocytes and mouse bone marrow-derived macrophages (BMDMs).[1] However, optimal concentrations and incubation times may differ between species and cell types. We recommend performing a dose-response curve for each new cell line to determine the optimal experimental conditions.
Q4: Does this compound inhibit other inflammasomes like NLRC4 or AIM2?
A4: this compound is highly selective for the NLRP3 inflammasome. Studies have shown that it does not significantly inhibit other inflammasomes, such as NLRC4 or AIM2, at concentrations effective for NLRP3 inhibition.[2] This specificity makes it a valuable tool for dissecting the specific role of the NLRP3 inflammasome in inflammatory pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of IL-1β secretion | Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or stimulus used. | Perform a dose-response experiment with a broader concentration range (e.g., 10 nM to 10 µM) to determine the IC50. |
| Inadequate pre-incubation time: The inhibitor may not have had enough time to engage with its target before inflammasome activation. | Increase the pre-incubation time with this compound. We recommend testing a time course of 30, 60, and 120 minutes prior to adding the NLRP3 activator. | |
| Ineffective NLRP3 inflammasome activation: The priming (Signal 1, e.g., LPS) or activation (Signal 2, e.g., Nigericin, ATP) steps may be suboptimal. | Confirm efficient priming by measuring pro-IL-1β levels in cell lysates via Western blot. Titrate the concentration and duration of the priming and activating agents.[6][7] | |
| High cell toxicity or death | Inhibitor concentration is too high: Excessive concentrations of any compound can lead to off-target effects and cytotoxicity. | Lower the concentration of this compound. Perform a cell viability assay (e.g., LDH release or MTT assay) in parallel with your inhibition experiment to monitor cytotoxicity.[8] |
| Contamination: Mycoplasma or other contaminants can affect cell health and experimental outcomes. | Regularly test cell cultures for contamination. | |
| High variability between experiments | Inconsistent cell culture conditions: Variations in cell passage number, density, or differentiation state can lead to inconsistent results. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and, for cells like THP-1, a consistent differentiation protocol.[1] |
| Inconsistent reagent preparation: Improper storage or handling of this compound and other reagents can affect their potency. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure all reagents are stored correctly and are not expired. |
Quantitative Data Summary
The following table provides a summary of recommended starting conditions for using this compound. These values are intended as a guide, and optimization for your specific experimental setup is recommended.
| Parameter | Human THP-1 Macrophages | Mouse BMDMs |
| Priming (Signal 1) | LPS (1 µg/mL) for 3-4 hours | LPS (500 ng/mL) for 4-6 hours |
| This compound Concentration (IC50) | ~150 nM | ~200 nM |
| Recommended Pre-incubation Time | 30 - 60 minutes | 45 - 90 minutes |
| Activation (Signal 2) | Nigericin (10 µM) for 45-60 min or ATP (5 mM) for 30-45 min | Nigericin (20 µM) for 45 min or ATP (5 mM) for 45 min |
| Expected IL-1β Inhibition at IC50 | ~50% | ~50% |
Experimental Protocols
Protocol: Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in PMA-differentiated THP-1 cells.
1. Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well. c. Differentiate the cells into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48-72 hours. d. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
2. Priming (Signal 1): a. Prime the differentiated THP-1 macrophages by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. b. Incubate for 3-4 hours at 37°C.
3. Inhibitor Incubation: a. Prepare serial dilutions of this compound in cell culture medium. b. After the priming step, gently remove the LPS-containing medium and replace it with medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose). c. Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
4. Activation (Signal 2): a. Add the NLRP3 activator, such as Nigericin (final concentration 10 µM) or ATP (final concentration 5 mM), to each well. b. Incubate for the recommended time (e.g., 45-60 minutes for Nigericin).
5. Sample Collection and Analysis: a. Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. b. Carefully collect the supernatant for cytokine analysis. c. Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions. d. (Optional) Lyse the remaining cells to measure pro-IL-1β levels by Western blot to ensure consistent priming across conditions.
Visualizations
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for lack of this compound inhibitory effect.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Benchmarking NLRP3-IN-37
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. This guide provides a comparative analysis of the novel inhibitor, NLRP3-IN-37, alongside other well-characterized NLRP3 inhibitors, supported by experimental data to aid in research and development decisions.
Quantitative Comparison of NLRP3 Inhibitors
The potency of NLRP3 inhibitors is a critical parameter for their therapeutic potential. The following table summarizes the half-maximal inhibitory or effective concentrations (IC50/EC50) of this compound and other known inhibitors, providing a snapshot of their relative efficacy in cellular assays.
| Inhibitor | IC50/EC50 (nM) | Cell Type | Assay |
| This compound (Compound 23) | 5 | THP-1 | ASC Speck Formation |
| MCC950 (CRID3) | 7.5 - 8.1 | Mouse BMDMs, Human MDMs | IL-1β Release |
| CY-09 | 6000 | Mouse BMDMs | IL-1β Release |
| OLT1177 (Dapansutrile) | ~1 | J774A.1 Macrophages | IL-1β Release |
| Oridonin | 750 | Not Specified | NLRP3 Activity |
| Tranilast | >10000 | Not Specified | NLRP3 Oligomerization |
| Inzomelid | Not Specified | In Clinical Trials | Not Specified |
| RRx-001 | Not Specified | In Clinical Trials | Not Specified |
| DFV890 (IFM-2427) | Not Specified | In Clinical Trials | Not Specified |
Mechanism of Action and In Vivo Efficacy
Understanding the precise mechanism by which an inhibitor functions is crucial for its development. The table below outlines the known mechanisms of action and available in vivo data for a selection of NLRP3 inhibitors.
| Inhibitor | Mechanism of Action | In Vivo Efficacy Highlights |
| This compound (Compound 23) | Inhibits NLRP3 inflammasome activation, as measured by ASC speck formation[1]. Further details on the direct target and mechanism are limited in publicly available data. | Data from in vivo studies are not yet publicly available. |
| MCC950 (CRID3) | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing ASC oligomerization[2][3][4]. | Has demonstrated efficacy in various animal models of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), multiple sclerosis, and Alzheimer's disease[5][6][7]. |
| CY-09 | Directly binds to the ATP-binding site (Walker A motif) of the NLRP3 NACHT domain, inhibiting its ATPase activity[3]. | Shown to be effective in mouse models of CAPS and type 2 diabetes. |
| OLT1177 (Dapansutrile) | Selectively blocks the NLRP3 inflammasome by inhibiting its ATPase activity[8]. | Has completed Phase 2 clinical trials for osteoarthritis and gout, showing positive results[9]. |
| Oridonin | Covalently binds to cysteine 279 in the NACHT domain of NLRP3, which prevents the interaction between NLRP3 and NEK7[2]. | Effective in animal models of gout, peritonitis, and type 2 diabetes. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for inhibitor screening.
Caption: Canonical NLRP3 inflammasome activation pathway and points of intervention by various inhibitors.
Caption: A generalized experimental workflow for screening and characterizing NLRP3 inflammasome inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of NLRP3 inhibitors.
IL-1β Release Assay in Macrophages (General Protocol)
This assay is a cornerstone for quantifying the inhibitory effect of compounds on NLRP3 inflammasome activation by measuring the release of the mature IL-1β cytokine.
-
Cell Culture:
-
Murine Bone Marrow-Derived Macrophages (BMDMs): Isolate bone marrow from the femurs and tibias of mice. Differentiate cells for 6-7 days in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF.
-
THP-1 Cells: Culture human THP-1 monocytes in RPMI-1640 medium with 10% FBS and penicillin/streptomycin. Differentiate into macrophage-like cells by treating with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Experimental Procedure:
-
Seed differentiated macrophages into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing a TLR agonist, typically Lipopolysaccharide (LPS) at a concentration of 200 ng/mL to 1 µg/mL, for 3-4 hours to induce the expression of pro-IL-1β and NLRP3[10].
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) for 30-60 minutes.
-
Activation (Signal 2): Add a specific NLRP3 activator, such as ATP (2.5-5 mM) for 30-60 minutes or Nigericin (5-20 µM) for 1-2 hours[10].
-
Sample Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
ASC Oligomerization (Speck) Assay
This assay visually or biochemically detects the formation of the ASC speck, a hallmark of inflammasome activation, which serves as a platform for caspase-1 activation.
-
Immunofluorescence Microscopy:
-
Seed macrophages (e.g., THP-1 cells stably expressing ASC-GFP or ASC-mCherry) on glass coverslips in a 24-well plate.
-
Prime and treat with the inhibitor and activator as described in the IL-1β release assay.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells containing a distinct ASC speck.
-
-
Biochemical Detection (Cross-linking and Western Blot):
-
After treatment, lyse the cells in a hypotonic buffer.
-
Centrifuge the lysates at a low speed to pellet the ASC specks.
-
Resuspend the pellet and cross-link the proteins using disuccinimidyl suberate (DSS)[11][12].
-
Separate the cross-linked proteins by SDS-PAGE and perform a Western blot using an anti-ASC antibody to detect ASC monomers, dimers, and high-molecular-weight oligomers[12].
-
NLRP3 ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of the NLRP3 protein, which is essential for its activation.
-
Recombinant Protein: Use purified, recombinant human NLRP3 protein.
-
Assay Procedure:
-
Incubate the recombinant NLRP3 with ATP and MgCl2 in an appropriate reaction buffer.
-
Add the test inhibitor at various concentrations.
-
Measure the amount of ADP produced over time, which is indicative of ATP hydrolysis. This can be quantified using various methods, including:
-
HPLC-based methods: Separate and quantify ATP and ADP by reverse-phase high-performance liquid chromatography[13].
-
Luminescence-based assays: Use commercial kits that measure the remaining ATP or the produced ADP via enzymatic reactions coupled to a luciferase-luciferin system.
-
-
Conclusion
This compound has emerged as a highly potent inhibitor of the NLRP3 inflammasome, with an EC50 in the low nanomolar range, placing it among the most effective inhibitors identified to date in cellular assays. Its demonstrated ability to inhibit ASC speck formation confirms its action on the core inflammasome machinery. While detailed mechanistic and in vivo data are still forthcoming, its initial potency data suggests it is a promising candidate for further investigation in the context of NLRP3-driven inflammatory diseases.
This guide provides a framework for comparing this compound with other established inhibitors. The provided experimental protocols offer standardized methods for researchers to independently validate and expand upon these findings. As more data on this compound becomes available, its therapeutic potential and specific advantages over other inhibitors will become clearer, paving the way for its potential clinical development.
References
- 1. New NLRP3 inflammasome inhibitors disclosed in Merck Sharp & Dohme patent | BioWorld [bioworld.com]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | MDPI [mdpi.com]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. ASC oligomerization assay [bio-protocol.org]
- 12. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: NLRP3-IN-37 vs. CY-09
For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome represents a pivotal strategy in the therapeutic intervention of a wide array of inflammatory diseases. This guide provides a comprehensive comparison of two prominent NLRP3 inhibitors, NLRP3-IN-37 and CY-09, focusing on their efficacy, mechanism of action, and the experimental data supporting their activity.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Upon activation by a variety of stimuli, it triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, leading to a lytic form of cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in numerous autoinflammatory and autoimmune diseases, including gout, type 2 diabetes, and neurodegenerative disorders.[2][3] This has spurred the development of small molecule inhibitors that can specifically target and modulate its activity.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β. The activation signal, triggered by a diverse range of stimuli such as ATP, crystalline substances, and toxins, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves gasdermin D (GSDMD) to induce pyroptosis.
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and CY-09 are potent inhibitors of the NLRP3 inflammasome, they achieve this through distinct molecular interactions.
This compound , also known as Compound 23, is a highly potent inhibitor with a reported EC50 of 5 nM.[4] While detailed mechanistic studies are still emerging, its high potency suggests a direct interaction with a key component of the inflammasome complex. Further investigation into the binding site and the precise mechanism of inhibition is warranted to fully understand its mode of action.
CY-09 , on the other hand, has a well-characterized mechanism of action. It directly binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[5] This binding event inhibits the intrinsic ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex. By preventing NLRP3 oligomerization, CY-09 effectively blocks the downstream activation of caspase-1 and the release of pro-inflammatory cytokines.[5]
Efficacy Showdown: In Vitro and In Vivo Data
The following tables summarize the available quantitative data on the efficacy of this compound and CY-09 from various experimental models.
Table 1: In Vitro Efficacy
| Parameter | This compound | CY-09 |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome |
| EC50 / IC50 | EC50: 5 nM[4] | IC50: ~5-10 µM for IL-1β secretion in BMDMs |
| Cell-based Assays | Inhibition of IL-1β release in THP-1 cells | Dose-dependent inhibition of caspase-1 activation and IL-1β secretion in LPS-primed bone marrow-derived macrophages (BMDMs) and human peripheral blood mononuclear cells (PBMCs) |
| Specificity | Selective for NLRP3 (based on supplier information) | Selective for NLRP3; no significant inhibition of AIM2 or NLRC4 inflammasomes |
Table 2: In Vivo Efficacy
| Model | This compound | CY-09 |
| Peritonitis Model | Data not available | Significantly suppressed MSU-induced IL-1β production and neutrophil influx in mice |
| Cryopyrin-Associated Periodic Syndromes (CAPS) Model | Data not available | Showed remarkable therapeutic effects in a mouse model of CAPS |
| Type 2 Diabetes Model | Data not available | Demonstrated therapeutic effects in a mouse model of type 2 diabetes |
Experimental Protocols: A Closer Look at the Methods
The evaluation of NLRP3 inflammasome inhibitors relies on a set of well-established in vitro and in vivo assays. Below are the detailed methodologies for key experiments.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for assessing the potency and efficacy of NLRP3 inhibitors in a cellular context.
Protocol:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured, or human THP-1 monocytes are differentiated into macrophages using PMA.
-
Priming: The macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The primed cells are pre-incubated with various concentrations of this compound or CY-09 for a specified time (e.g., 30-60 minutes).
-
NLRP3 Activation: The inflammasome is then activated by adding a second stimulus, such as Nigericin (a K+ ionophore), ATP, or monosodium urate (MSU) crystals.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected to measure secreted cytokines, and the cells are lysed to analyze intracellular proteins.
-
Analysis:
-
The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The levels of cleaved (active) caspase-1 in the supernatant and pro-caspase-1 in the cell lysates are determined by Western blotting.
-
In Vivo Peritonitis Model
This model is used to assess the efficacy of NLRP3 inhibitors in a live animal model of acute inflammation.
Protocol:
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Inhibitor Administration: Mice are pre-treated with this compound or CY-09 via an appropriate route of administration (e.g., intraperitoneal or oral).
-
Induction of Peritonitis: Peritonitis is induced by intraperitoneal injection of an NLRP3 activator, such as monosodium urate (MSU) crystals.
-
Sample Collection: After a few hours, peritoneal lavage fluid and blood are collected from the mice.
-
Analysis:
-
The concentration of IL-1β in the peritoneal lavage fluid and serum is measured by ELISA.
-
The influx of neutrophils into the peritoneal cavity is quantified by flow cytometry or by counting cells in the lavage fluid.
-
Conclusion
Both this compound and CY-09 represent valuable tools for researchers studying the NLRP3 inflammasome and hold promise as therapeutic candidates. This compound exhibits remarkable potency in vitro, though further studies are needed to elucidate its precise mechanism of action and in vivo efficacy. CY-09, with its well-defined mechanism of inhibiting NLRP3 ATPase activity, has demonstrated significant therapeutic effects in various preclinical models of inflammatory diseases.
The choice between these inhibitors will depend on the specific research question or therapeutic goal. For studies requiring a highly potent inhibitor with a potentially novel mechanism, this compound is an exciting candidate. For investigations where a well-characterized inhibitor with proven in vivo efficacy is desired, CY-09 remains a strong choice. As research in this field progresses, direct, head-to-head comparative studies will be invaluable in further delineating the distinct advantages of these and other emerging NLRP3 inflammasome inhibitors.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
Navigating Inflammasome Inhibition: A Comparative Guide to the Selectivity of MCC950
For researchers, scientists, and drug development professionals, understanding the specificity of inflammasome inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity of MCC950, a well-characterized and potent small-molecule inhibitor of the NLRP3 inflammasome, with other key inflammasome complexes, supported by experimental data and detailed protocols.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. MCC950 has emerged as a highly selective inhibitor, demonstrating potent blockade of the NLRP3 pathway while sparing other inflammasome signaling cascades.
Comparative Analysis of MCC950 Activity
The selectivity of an inflammasome inhibitor is crucial for therapeutic applications to minimize off-target effects. The following table summarizes the inhibitory activity of MCC950 against various inflammasome complexes.
| Inflammasome | Target Protein | MCC950 IC50 |
| NLRP3 | NLRP3 | ~7.5 nM (murine BMDMs)[1] |
| ~8.1 nM (human MDMs)[1] | ||
| NLRP1 | NLRP1 | No significant inhibition[2][3][4][5] |
| NLRC4 | NLRC4 | No significant inhibition[2][3][4][5] |
| AIM2 | AIM2 | No significant inhibition[2][3][4][5] |
Inflammasome Signaling and Inhibition Pathway
The following diagram illustrates the canonical signaling pathways for the NLRP3, NLRP1, NLRC4, and AIM2 inflammasomes, highlighting the specific point of inhibition by MCC950.
Caption: Inflammasome activation pathways and the specific inhibition of NLRP3 by MCC950.
Experimental Protocols
The determination of inhibitor selectivity is achieved through a series of cell-based assays that utilize specific agonists to activate distinct inflammasome pathways.
Cell Culture and Priming
-
Cell Type: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for BMDMs) supplemented with 10% fetal bovine serum and antibiotics.
-
Priming (Signal 1): To induce the expression of pro-IL-1β and NLRP3, cells are primed with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours prior to inflammasome activation.[4]
Inflammasome Activation and Inhibition (Signal 2)
Following LPS priming, the cells are treated with the inhibitor (e.g., MCC950 at various concentrations) for 30-60 minutes before the addition of a specific inflammasome activator.
-
NLRP3 Activation:
-
Agonists: ATP (5 mM), Nigericin (10 µM), or Monosodium Urate (MSU) crystals (250 µg/mL).[3]
-
Incubation: 30-60 minutes.
-
-
NLRC4 Activation:
-
Agonist: Infection with Salmonella typhimurium (e.g., MOI of 1-10) or purified flagellin.[2]
-
Incubation: 1-4 hours.
-
-
AIM2 Activation:
-
Agonist: Transfection of cytosolic double-stranded DNA (dsDNA), such as poly(dA:dT) (1 µg/mL), using a transfection reagent like Lipofectamine.[6]
-
Incubation: 4-6 hours.
-
-
NLRP1 Activation:
-
Agonist: Anthrax lethal toxin.
-
Incubation: 1-2 hours.
-
Readout Assays
The activity of the inflammasome is assessed by measuring its downstream products:
-
IL-1β Secretion: The concentration of mature IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Caspase-1 Activity: The activation of caspase-1 can be measured using a fluorometric assay that detects the cleavage of a specific substrate (e.g., FAM-YVAD-FMK).
-
ASC Speck Formation: The oligomerization of the adaptor protein ASC into a large "speck" is a hallmark of inflammasome activation and can be visualized by immunofluorescence microscopy in ASC-GFP reporter cells. MCC950 has been shown to inhibit NLRP3-induced ASC oligomerization.[2][4]
-
Pyroptosis (Cell Death): Inflammasome activation can lead to a form of inflammatory cell death called pyroptosis. This can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant.
Experimental Workflow for Assessing Inhibitor Specificity
The following diagram outlines a typical workflow for evaluating the cross-reactivity of an NLRP3 inhibitor.
Caption: A generalized workflow for determining the selectivity of an inflammasome inhibitor.
Conclusion
The experimental data robustly demonstrates that MCC950 is a highly selective inhibitor of the NLRP3 inflammasome. It effectively blocks NLRP3 activation at nanomolar concentrations while exhibiting no significant inhibitory activity against the NLRP1, NLRC4, and AIM2 inflammasomes. This high degree of selectivity makes MCC950 an invaluable tool for studying the specific roles of the NLRP3 inflammasome in health and disease, and a promising therapeutic candidate for NLRP3-driven inflammatory conditions. Researchers and drug developers should employ rigorous cross-reactivity profiling, as outlined in the experimental protocols, to ensure the specificity of novel inflammasome inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of NLRP3 Inflammasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides an objective comparison of the in vivo performance of the well-characterized NLRP3 inhibitor, MCC950, with other emerging alternatives, supported by experimental data from various animal models.
While the specific compound "Nlrp3-IN-37" is not prominently documented in scientific literature, this guide will utilize the extensive data available for MCC950 as a benchmark for in vivo validation of NLRP3 inhibition.
Comparative Efficacy of NLRP3 Inhibitors in Animal Models
The following tables summarize the in vivo efficacy of MCC950 and other selected NLRP3 inhibitors across different disease models. These data highlight the therapeutic potential of targeting the NLRP3 inflammasome.
Table 1: MCC950 Performance in Various In Vivo Models
| Disease Model | Animal Model | Dosage & Route of Administration | Key Findings |
| Systemic Inflammation | Mouse | 10 mg/kg, i.p. | Reduced serum levels of IL-1β and IL-18 following LPS challenge.[1] |
| Multiple Sclerosis (EAE) | Mouse | 10 mg/kg, i.p., daily | Attenuated disease severity and reduced CNS inflammation.[2][3] |
| Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse | 10 mg/kg, i.p. | Rescued neonatal lethality in a mouse model of CAPS.[2] |
| Spinal Cord Injury | Mouse | 10 mg/kg, i.p. | Improved neurological outcomes and reduced inflammatory response.[4] |
| Diabetic Encephalopathy | db/db Mouse | 10 mg/kg, i.p., daily for 12 wks | Ameliorated cognitive impairment and inhibited hippocampal NLRP3 inflammasome activation.[5] |
| Aortic Aneurysm | Mouse | 10 mg/kg, i.p. | Prevented the development of aortic aneurysm and dissection by inhibiting NLRP3-caspase-1 inflammasome activation and MMP-9 activation.[6] |
| Cholestatic Liver Injury | Mouse | 10 mg/kg, i.p. | Alleviated liver injury and fibrosis by blocking NLRP3 inflammasome activation.[7] |
| Isoflurane-Induced Cognitive Impairment | Aged Mouse | 10 mg/kg, i.p. | Ameliorated cognitive impairment by inhibiting NLRP3 inflammasome-dependent pyroptosis.[8] |
Table 2: Comparison with Alternative NLRP3 Inhibitors
| Inhibitor | Disease Model | Animal Model | Dosage & Route of Administration | Comparative Efficacy |
| CY-09 | CAPS, Gout, Type 2 Diabetes | Mouse | 40 mg/kg, i.p. | Exhibited similar efficacy to MCC950 in models of CAPS and gout.[9] Demonstrated good oral bioavailability and a favorable pharmacokinetic profile.[9][10][11] |
| Tranilast | CAPS, Gout, Type 2 Diabetes | Mouse | Not specified | Showed profound treatment and preventive effects in mouse models of gout, CAPS, and Type 2 Diabetes.[10][11] |
| OLT1177 | Arthritis, Systemic Inflammation | Mouse | Not specified | Lowered neutrophil infiltration and joint swelling in a mouse model of arthritis.[12] Reduced LPS-induced systemic inflammation.[12] |
| JC-171 | Multiple Sclerosis (EAE) | Mouse | 10 mg/kg, i.p., every other day | Exhibited similar capability in impeding disease progression as MCC950 in a murine EAE model.[9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vivo evaluation of NLRP3 inhibitors.
Protocol 1: LPS-Induced Systemic Inflammation in Mice
-
Animals: C57BL/6 mice are used for this model.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into three groups: Control, LPS, and LPS + MCC950.[1]
-
Inhibitor Administration: The LPS + MCC950 group receives an intraperitoneal (i.p.) injection of MCC950 (e.g., 10 mg/kg). The Control and LPS groups receive a vehicle control (e.g., PBS).[1]
-
LPS Challenge: One hour after inhibitor administration, the LPS and LPS + MCC950 groups are injected i.p. with Lipopolysaccharide (LPS) to induce a systemic inflammatory response.[2] The control group receives a saline injection.
-
Sample Collection: Two to six hours post-LPS injection, blood is collected for serum cytokine analysis. Tissues can also be harvested for further analysis.[1]
-
Analysis: Serum levels of IL-1β, IL-18, and other inflammatory markers are quantified using ELISA.[13]
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Animals: C57BL/6 mice are commonly used for the EAE model.
-
Induction of EAE: EAE is induced by immunization with a CNS auto-antigen, such as MOG35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections.
-
Inhibitor Treatment: Treatment with MCC950 (e.g., 10 mg/kg, i.p.) or vehicle is initiated at the time of immunization or at the onset of clinical signs and continued daily.[2]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, from no signs to paralysis).[2]
-
Histology and Immunohistochemistry: At the end of the experiment, spinal cords and brains are collected for histological analysis of inflammation and demyelination.
-
Cytokine Analysis: Splenocytes or CNS-infiltrating cells can be isolated and restimulated ex vivo to measure cytokine production.
Visualizing the Mechanisms and Workflows
Diagrams are provided to illustrate the NLRP3 inflammasome signaling pathway and a general workflow for the in vivo validation of inhibitors.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by MCC950.
Caption: General Workflow for In Vivo Validation of NLRP3 Inflammasome Inhibitors.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the NLRP3 Inflammasome With Inhibitor MCC950 Prevents Aortic Aneurysms and Dissections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 13. immunopathol.com [immunopathol.com]
A Comparative Analysis of NLRP3 Inflammasome Inhibitors: Glyburide and MCC950
A detailed guide for researchers and drug development professionals on the performance, mechanism of action, and experimental evaluation of two prominent NLRP3 inflammasome inhibitors.
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This guide provides a comparative analysis of two well-characterized NLRP3 inflammasome inhibitors: glyburide, a repurposed diabetes drug, and MCC950, a potent and specific small molecule inhibitor.
Mechanism of Action and Specificity
Glyburide, an FDA-approved drug for type 2 diabetes, was one of the first compounds identified to inhibit the NLRP3 inflammasome.[1] It is believed to act upstream of NLRP3 activation, though its exact molecular target in this pathway remains a subject of investigation.[1][2] While effective in inhibiting NLRP3-dependent IL-1β secretion, glyburide's utility as a research tool and therapeutic is limited by its off-target effects, primarily its action on ATP-sensitive potassium (KATP) channels, which can lead to hypoglycemia.[3][4] Furthermore, the high concentrations required for in vivo efficacy can be problematic.[4] Glyburide's inhibitory action is specific to the NLRP3 inflammasome, as it does not prevent IL-1β release from NLRC4 or NLRP1 inflammasome pathways.[3][4]
In contrast, MCC950 is a highly potent and selective inhibitor of the NLRP3 inflammasome. It has been shown to block NLRP3 activation by targeting the Walker B motif of the NLRP3 NACHT domain, thereby impairing its ATPase activity. This direct interaction prevents the assembly and activation of the inflammasome complex. MCC950 demonstrates a significant selectivity window, inhibiting IL-1β production at nanomolar concentrations with minimal off-target effects.
Quantitative Performance Data
The following table summarizes the key quantitative data for glyburide and MCC950, highlighting the superior potency of MCC950.
| Parameter | Glyburide | MCC950 | Reference |
| Target | Indirectly inhibits NLRP3 inflammasome activation | Directly binds to the NLRP3 NACHT domain | [1][4] |
| IC50 for IL-1β Release (Mouse BMDMs) | Micromolar (µM) range | ~7.5 nM | [5] |
| IC50 for IL-1β Release (Human MDMs) | Micromolar (µM) range | ~8.1 nM | [6] |
| Specificity | Specific for NLRP3 over NLRC4 and NLRP1 | Highly selective for NLRP3 | [3][4] |
| Known Off-Target Effects | Inhibition of ATP-sensitive K+ (KATP) channels | Minimal reported off-target effects at therapeutic concentrations | [1][7] |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the proposed mechanisms of action for glyburide and MCC950.
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Caption: Proposed Inhibition Mechanisms of Glyburide and MCC950.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method for assessing the inhibitory activity of compounds on the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs).
1. Cell Culture and Priming:
-
Culture BMDMs in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF.
-
Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.[8]
2. Inhibitor Treatment:
-
Following priming, remove the LPS-containing medium.
-
Add fresh medium containing the desired concentrations of glyburide, MCC950, or vehicle control (DMSO) to the cells.
-
Incubate for 30-60 minutes.
3. NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 45 minutes.[8]
4. Sample Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Collect the cell culture supernatants for cytokine analysis.
-
Lyse the remaining cells to prepare protein lysates for Western blot analysis.
5. Readouts:
-
IL-1β ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Western Blot: Analyze cell lysates for the expression of pro-caspase-1, cleaved caspase-1 (p20 subunit), and a loading control (e.g., β-actin) to assess inflammasome activation.[9]
-
Cytotoxicity Assay (LDH): Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis and cell death.
Caption: Experimental Workflow for Inhibitor Screening.
Conclusion
Both glyburide and MCC950 are valuable tools for studying the NLRP3 inflammasome. Glyburide, while historically significant and still used, is hampered by its lower potency and significant off-target effects. MCC950 represents a more modern and refined tool for researchers, offering high potency and specificity, which allows for more precise investigation of the role of the NLRP3 inflammasome in health and disease. For drug development professionals, the development of highly specific inhibitors like MCC950 provides a more promising path toward targeted therapies for NLRP3-driven inflammatory conditions. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of novel NLRP3 inflammasome inhibitors.
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome triggers interleukin‐37 release from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: MCC950 and Parthenolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of two inhibitors targeting the NLRP3 inflammasome: the potent and selective synthetic molecule MCC950, and the naturally derived sesquiterpene lactone, Parthenolide. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Understanding the distinct mechanisms and potencies of different inhibitors is crucial for advancing therapeutic strategies.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway. The "activation" signal, triggered by a diverse array of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the adapter protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][2][3] This assembly facilitates the auto-cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][3] Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2][3]
Comparative Mechanism of Action
MCC950 and Parthenolide inhibit the NLRP3 inflammasome pathway through distinct mechanisms and with different levels of specificity. MCC950 is a highly selective and potent direct inhibitor of the NLRP3 protein.[4] In contrast, Parthenolide exhibits a broader spectrum of activity, targeting multiple components within and upstream of the inflammasome complex.[5][6][7]
-
MCC950: This diarylsulfonylurea-containing compound directly binds to the NACHT domain of NLRP3, specifically interacting with the Walker B motif.[5][8] This interaction is thought to lock NLRP3 in an inactive conformation, which prevents ATP hydrolysis, a critical step for its activation and subsequent ASC oligomerization.[5][8] Its action is highly specific to the NLRP3 inflammasome, with no significant activity against other inflammasomes like AIM2 or NLRC4.[5]
-
Parthenolide: This natural product has multiple points of intervention. It can directly inhibit the ATPase activity of the NLRP3 protein.[6][7] Additionally, Parthenolide is a direct inhibitor of caspase-1, acting by alkylating cysteine residues on the enzyme.[5][6] Its inhibitory effects may extend to other inflammasomes, such as NLRP1 and NLRC4.[6] Furthermore, Parthenolide can also suppress the NF-κB signaling pathway, thereby inhibiting the initial priming step of inflammasome activation.[5]
Quantitative Data Comparison
The most significant difference between MCC950 and Parthenolide lies in their potency. MCC950 inhibits NLRP3 activation at nanomolar concentrations, whereas Parthenolide requires micromolar concentrations to achieve a similar effect.
| Feature | MCC950 | Parthenolide |
| Compound Type | Synthetic Small Molecule (Diarylsulfonylurea) | Natural Product (Sesquiterpene Lactone) |
| Primary Target(s) | NLRP3 NACHT Domain (Walker B motif)[5][8] | NLRP3 (ATPase activity), Caspase-1, NF-κB[5][6][7] |
| Selectivity | Highly selective for NLRP3 over AIM2, NLRC4, NLRP1[5] | Broad-spectrum, may inhibit NLRP1, NLRC4[6] |
| IC50 (IL-1β Release) | ~7.5 nM (Mouse BMDM)[4][8][9] ~8.1 nM (Human MDM)[4][9] ~200 nM (Human THP-1) | ~2.6 µM (Human THP-1)[5] 1.1-2.6 µM (Human THP-1) |
| Mechanism | Blocks ATP hydrolysis and ASC oligomerization[4][5] | Inhibits NLRP3 ATPase, directly inhibits Caspase-1, inhibits NF-κB priming[5][7] |
| Reported Limitations | Potential for off-target effects at higher concentrations; liver enzyme elevation in some trials[10] | Poor solubility and bioavailability, cytotoxicity at higher concentrations[11] |
Experimental Protocols
The following section outlines a generalized protocol for an in vitro assay to compare the inhibitory activity of compounds like MCC950 and Parthenolide on the NLRP3 inflammasome.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on NLRP3 inflammasome-mediated IL-1β secretion and pyroptosis.
Cell Lines:
-
Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Human THP-1 monocytes (differentiated into macrophages with PMA)
Materials:
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Test compounds (MCC950, Parthenolide) dissolved in DMSO
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for IL-1β (mouse or human)
-
LDH cytotoxicity assay kit
-
Reagents for Western Blotting (lysis buffer, antibodies for Caspase-1 p20 and a loading control like β-actin)
Procedure:
-
Cell Seeding: Plate macrophages (e.g., 0.5 x 10^6 cells/well in a 24-well plate) and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 500 ng/mL) and incubate for 3-4 hours. This step upregulates pro-IL-1β and NLRP3 expression.[12]
-
Inhibitor Treatment: Pre-treat the LPS-primed cells with various concentrations of the test compound (e.g., MCC950 from 1 nM to 1 µM; Parthenolide from 0.1 µM to 50 µM) or vehicle control (DMSO) for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 45-90 minutes.[13]
-
Sample Collection:
-
Carefully collect the cell culture supernatant for analysis of secreted IL-1β and LDH.
-
Wash the remaining cells with cold PBS and lyse them with an appropriate buffer for Western blot analysis.
-
-
Data Analysis:
-
IL-1β Secretion: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Pyroptosis: Measure LDH release in the supernatant using a cytotoxicity assay kit. This indicates the level of membrane rupture due to pyroptosis.
-
Caspase-1 Activation: Perform a Western blot on the cell lysates and/or concentrated supernatants to detect the cleaved (active) p20 subunit of Caspase-1.[14]
-
IC50 Calculation: Plot the percentage of inhibition against the log concentration of the inhibitor and use non-linear regression to calculate the IC50 value.
-
Conclusion: A Comparative Overview
The head-to-head analysis of MCC950 and Parthenolide reveals a clear trade-off between potency/selectivity and the breadth of mechanism.
-
MCC950 stands out as a highly potent and selective tool for specifically interrogating the role of the NLRP3 inflammasome. Its nanomolar efficacy makes it an excellent candidate for therapeutic development and a precise probe for basic research.[4][9] However, its development has been hampered by observations of elevated liver enzymes in clinical trials, highlighting the need for second-generation inhibitors with improved safety profiles.[10][15]
-
Parthenolide , while significantly less potent, offers a multi-pronged anti-inflammatory effect . By targeting not only the NLRP3 protein but also the master inflammatory regulator NF-κB and the key executioner enzyme Caspase-1, it can suppress inflammation at multiple levels.[5][6] This broader mechanism could be advantageous in complex inflammatory conditions. However, its therapeutic potential is limited by poor bioavailability and potential for cytotoxicity, necessitating the development of more drug-like analogs.[6][11]
For researchers, the choice between these inhibitors depends on the experimental goal. MCC950 is ideal for studies requiring the specific inhibition of NLRP3, while Parthenolide may be useful for exploring broader anti-inflammatory pathways, albeit with careful consideration of its off-target effects and lower potency. For drug development, the high potency of MCC950 serves as a benchmark, while the challenges associated with both compounds underscore the ongoing need for novel NLRP3 inhibitors with optimized efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of parthenolide derivatives with reduced toxicity as potential inhibitors of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Macrocyclic NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Nlrp3-IN-37 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key cellular assays to confirm target engagement of Nlrp3-IN-37, a potent NLRP3 inflammasome inhibitor, and objectively compares its performance with other known inhibitors.
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. Its aberrant activation is linked to a wide range of inflammatory diseases.[1] Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This compound has emerged as a highly potent inhibitor with a reported EC50 of 5 nM.[2] This guide details the experimental approaches to verify the cellular target engagement of this compound and contextualizes its potency against other well-characterized NLRP3 inhibitors.
Direct Target Engagement Assays
Direct target engagement assays provide evidence of the physical interaction between an inhibitor and its target protein within the cellular environment. Two prominent methods for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein can alter its thermal stability.[3] When cells are heated, proteins denature and aggregate. A ligand-bound protein is often more stable and remains soluble at higher temperatures.[3] This difference in solubility can be quantified to confirm target engagement.
Table 1: Comparison of NLRP3 Inhibitors in Cellular Thermal Shift Assay (CETSA)
| Compound | Cell Line | Thermal Shift (°C) | Concentration |
|---|---|---|---|
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| MCC950 | THP-1 macrophages | Significant stabilization | 10 µM |
| Oridonin | HEK293T cells | Increased thermal stability | 10 µM |
Note: Specific quantitative thermal shift data for many NLRP3 inhibitors, including this compound, is not consistently reported in publicly available literature, highlighting the need for standardized reporting in inhibitor characterization.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[4] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.[4] An unlabeled test compound, such as this compound, will compete with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner.[4]
Table 2: Comparison of NLRP3 Inhibitors in NanoBRET™ Target Engagement Assay
| Compound | Cell Line | IC50 |
|---|---|---|
| This compound | Data not publicly available | Data not publicly available |
| MCC950 | HEK293T-NLRP3-Nluc | 8.8 nM |
| CY-09 | HEK293T-NLRP3-Nluc | 1.5 µM |
Functional Assays of Downstream Signaling
Functional assays confirm target engagement by measuring the inhibition of the biological consequences of NLRP3 inflammasome activation. Key downstream events include the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).
Caspase-1 Activity Assay
Upon activation, the NLRP3 inflammasome recruits and activates pro-caspase-1 into its active form, caspase-1.[1] The enzymatic activity of caspase-1 can be measured using specific substrates that release a detectable signal (colorimetric or fluorescent) upon cleavage. Inhibition of this activity by a compound like this compound provides strong evidence of upstream NLRP3 target engagement.
Table 3: Comparison of NLRP3 Inhibitors in Caspase-1 Activity Assays
| Compound | Cell Line | Assay Type | IC50 |
|---|---|---|---|
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| MCC950 | LPS-primed mouse BMDMs | Fluorometric | ~10 nM |
| Parthenolide | LPS-primed mouse BMDMs | Fluorometric | ~5 µM |
IL-1β Release Assay
The primary function of activated caspase-1 is to cleave pro-IL-1β into its mature, secretable form.[1] Therefore, measuring the amount of IL-1β released from cells is a robust and widely used functional readout for NLRP3 inflammasome activity. Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying secreted IL-1β.
Table 4: Comparison of NLRP3 Inhibitors in IL-1β Release Assays
| Compound | Cell Line | Activation Stimulus | IC50 |
|---|---|---|---|
| This compound | Not specified in public data | Not specified in public data | 5 nM (EC50) [2] |
| MCC950 | LPS-primed human PBMCs | Nigericin | 7.5 nM |
| Dapansutrile (OLT1177) | LPS-primed human blood | ATP | ~200 nM |
The reported 5 nM EC50 for this compound strongly suggests high potency in a functional cellular assay, likely an IL-1β release assay, though the specific experimental details are not fully available in the public domain.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: Cellular Thermal Shift Assay Workflow.
Caption: NanoBRET™ Target Engagement Assay Workflow.
Experimental Protocols
General Protocol for IL-1β Release Assay in THP-1 Macrophages
-
Cell Culture and Differentiation: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming: Replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or other test inhibitors for 30-60 minutes.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding an appropriate stimulus, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50/EC50 values by plotting the IL-1β concentration against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
General Protocol for Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the desired cell line (e.g., THP-1) to confluency. Treat the cells with this compound or a vehicle control at the desired concentration for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize the samples. Analyze the amount of soluble NLRP3 protein by Western blotting using an anti-NLRP3 antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
General Protocol for NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect HEK293T cells with a vector encoding for NLRP3 fused to NanoLuc® luciferase and a control vector. Plate the transfected cells in a white, 96-well assay plate.
-
Compound Addition: Add serial dilutions of this compound or other test compounds to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer at a predetermined concentration.
-
Substrate Addition and Signal Measurement: Add the NanoGlo® substrate and immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The inhibition of the BRET signal by the test compound is used to determine the IC50 value, reflecting the compound's affinity for the target protein.
Conclusion
Confirming the cellular target engagement of this compound is a multi-faceted process that combines direct biophysical assays with functional readouts of downstream pathway inhibition. The reported high potency (EC50 = 5 nM) of this compound in a functional assay positions it as a significant tool compound and a promising therapeutic candidate.[2] While direct comparative data in target engagement assays like CETSA and NanoBRET™ are not yet widely available for this compound, the protocols and comparative data for other inhibitors provided in this guide offer a robust framework for its further characterization. By employing these methodologies, researchers can rigorously validate the on-target activity of this compound and other novel NLRP3 inhibitors, paving the way for their development as next-generation anti-inflammatory therapeutics.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
A Head-to-Head Comparison: NLRP3-IN-37 and Anakinra in the Attenuation of IL-1β Signaling
For researchers and professionals in drug development, the targeted inhibition of interleukin-1β (IL-1β) signaling is a cornerstone of therapeutic strategies for a host of inflammatory diseases. This guide provides a detailed comparison of two distinct approaches to blocking this critical pathway: the direct inhibition of the NLRP3 inflammasome with the potent small molecule inhibitor, NLRP3-IN-37, and the blockade of the IL-1 receptor with the recombinant protein therapeutic, Anakinra.
This comparison guide delves into their mechanisms of action, presents quantitative experimental data on their efficacy, and provides detailed experimental protocols to allow for the replication and validation of these findings.
Mechanism of Action: Targeting Different Nodes in the IL-1β Pathway
The pro-inflammatory cytokine IL-1β is a key mediator of the inflammatory response. Its production and signaling are tightly regulated processes that, when dysregulated, can contribute to the pathology of numerous diseases. This compound and Anakinra intervene at different points in this pathway to quell inflammation.
This compound: Upstream Inhibition of IL-1β Production
This compound is a potent and specific small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the activation of caspase-1. Activated caspase-1 is then responsible for the cleavage of pro-IL-1β into its mature, biologically active form. By directly inhibiting the NLRP3 protein, this compound prevents the assembly of the inflammasome, thereby blocking caspase-1 activation and the subsequent production of mature IL-1β.
Anakinra: Downstream Blockade of IL-1β Signaling
Anakinra is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively binding to the interleukin-1 receptor type I (IL-1RI), the primary signaling receptor for both IL-1α and IL-1β. By occupying the receptor binding site, Anakinra prevents IL-1β from engaging its receptor, thus blocking the initiation of the downstream signaling cascade that leads to the expression of inflammatory genes.
Below is a diagram illustrating the IL-1β signaling pathway and the distinct points of intervention for this compound and Anakinra.
Caption: IL-1β Signaling Pathway and Inhibition by this compound and Anakinra.
Quantitative Comparison of Inhibitory Activity
To provide a clear comparison of the efficacy of this compound and Anakinra, the following table summarizes key quantitative data from in vitro studies. It is important to note that direct head-to-head comparative studies for this compound are not yet widely published. Therefore, data for the well-characterized and potent NLRP3 inhibitor, MCC950, is included as a surrogate for a specific small molecule NLRP3 inhibitor to allow for a more comprehensive comparison.
| Parameter | This compound | Anakinra |
| Target | NLRP3 Inflammasome | Interleukin-1 Receptor Type I (IL-1RI) |
| Mechanism | Blocks inflammasome assembly and pro-IL-1β cleavage | Competitively inhibits IL-1β binding to its receptor |
| EC50/IC50 | EC50: 5 nM (for NLRP3 inhibition)[1] | IC50: ~25-50 ng/mL for inhibition of IL-1β induced responses in vitro[2] |
| Cell-Based IL-1β Inhibition | Not yet published in peer-reviewed literature | Dose-dependent inhibition of IL-1β-induced gene expression (e.g., IL-6, COX-2) in various cell types.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the in vitro efficacy of an NLRP3 inhibitor and Anakinra.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol is designed to assess the ability of a small molecule inhibitor, such as this compound or MCC950, to block NLRP3 inflammasome activation and subsequent IL-1β release in human monocytic cells.
1. Cell Culture and Priming:
- Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Differentiate THP-1 cells into a macrophage-like phenotype by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
2. Inhibitor Treatment and Inflammasome Activation:
- Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound or MCC950) or vehicle control (DMSO) for 1 hour.
- Activate the NLRP3 inflammasome by adding 5 mM ATP or 10 µM nigericin to the cell culture for 1 hour.
3. Measurement of IL-1β Release:
- Collect the cell culture supernatants.
- Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle-treated control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vitro IL-1 Receptor Blockade Assay
This protocol assesses the ability of Anakinra to block IL-1β-induced downstream signaling, measured by the production of a secondary cytokine, IL-6.
1. Cell Culture:
- Culture human dermal fibroblasts (HDFs) or a similar IL-1β responsive cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Anakinra Treatment and IL-1β Stimulation:
- Pre-incubate the cells with various concentrations of Anakinra or a vehicle control (PBS) for 1 hour.
- Stimulate the cells with 10 ng/mL recombinant human IL-1β for 24 hours.
3. Measurement of IL-6 Production:
- Collect the cell culture supernatants.
- Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of IL-6 inhibition for each Anakinra concentration relative to the IL-1β-stimulated, vehicle-treated control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Anakinra concentration and fitting the data to a four-parameter logistic curve.
Below is a diagram illustrating a typical experimental workflow for comparing the efficacy of these inhibitors.
Caption: Experimental Workflow for In Vitro Comparison.
Summary and Conclusion
This compound and Anakinra represent two distinct and valuable strategies for mitigating the detrimental effects of excessive IL-1β signaling.
-
This compound , as a representative of small molecule NLRP3 inhibitors, offers the advantage of targeting an upstream event in the inflammatory cascade, thereby preventing the production of mature IL-1β. Its high potency, as indicated by its low nanomolar EC50 value, suggests it could be a highly effective therapeutic agent.
-
Anakinra , an established biologic therapeutic, provides a direct and potent blockade of the IL-1 receptor, effectively preventing signaling by any circulating IL-1β. Its clinical validation provides a strong basis for its use in various inflammatory conditions.
The choice between these two approaches will depend on the specific disease context, the desired therapeutic window, and the route of administration. The experimental protocols provided in this guide offer a framework for researchers to directly compare these and other inhibitors of the IL-1β pathway, facilitating the development of next-generation anti-inflammatory therapeutics. As more data on specific NLRP3 inhibitors like this compound becomes available, a more direct and nuanced comparison will be possible, further refining our understanding of how to best target this critical inflammatory pathway.
References
- 1. WO2020021447A1 - Nlrp3 inflammasome inhibitors - Google Patents [patents.google.com]
- 2. A comparative study of the inhibitory effects of interleukin-1 receptor antagonist following administration as a recombinant protein or by gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-1 Receptor Antagonist Anakinra Inhibits the Effect of IL-1β- Mediated Osteoclast Formation by Periodontal Ligament Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
